Erythromycin-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
959119-25-6 |
|---|---|
Molecular Formula |
C37H67NO13 |
Molecular Weight |
740.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[bis(trideuteriomethyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3,12D3 |
InChI Key |
ULGZDMOVFRHVEP-MECBHOFCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Synonyms |
E-Base-d6; E-Mycin-d6; Erytromycin A-d6; Aknemycin-d6; Aknin-d6; Eemgel-d6; Ery-Derm-d6; Erymax-d6; Ery-Tab-d6; N,N-didemethyl-N,N-di(methyl-d3)erythromycin; |
Origin of Product |
United States |
Foundational & Exploratory
Erythromycin-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and synthesis of Erythromycin-d6, a deuterated analog of the macrolide antibiotic Erythromycin. This document is intended to serve as a comprehensive resource, offering detailed data, experimental protocols, and visual representations of key processes to support research and development efforts.
Chemical Properties of this compound
This compound is a stable, isotopically labeled form of Erythromycin, where six hydrogen atoms have been replaced by deuterium. This labeling is typically on the N,N-dimethylamino group of the desosamine sugar moiety, resulting in N,N-di(trideuteromethyl)erythromycin. This isotopic substitution makes it a valuable tool in pharmacokinetic studies, as a tracer, or as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS)[1].
General Properties
| Property | Value | Reference |
| Chemical Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-(((2S,3R,4S,6R)-4-(bis(methyl-d3)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione | [2] |
| Synonyms | E-Base-d6, E-Mycin-d6, Erytromycin A-d6, Aknemycin-d6, N,N-di(methyl-d3)erythromycin | |
| CAS Number | 959119-25-6 | |
| Molecular Formula | C₃₇H₆₁D₆NO₁₃ | [2] |
| Molecular Weight | 739.96 g/mol |
Physical Properties
Quantitative physical property data for this compound is limited. The data presented below is a combination of available information for the deuterated compound and its non-deuterated parent, Erythromycin, which is expected to have very similar physical properties.
| Property | Value | Notes |
| Appearance | White to off-white solid | |
| Melting Point | >135°C (with decomposition) | For this compound. The parent compound, Erythromycin, has a melting point of 135-140°C and a second melting point of 190-193°C after resolidification. |
| Solubility | This compound: Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol.Erythromycin (parent): - Water: ~2 mg/mL[3]- Ethanol: ~30 mg/mL[4]- DMSO: ~15 mg/mL[4]- DMF: ~15 mg/mL[4]- Freely soluble in acetone and ethyl acetate. | Quantitative data for this compound is not readily available. The solubility of the parent compound provides a good estimate. For aqueous solutions, it is recommended to first dissolve in a minimal amount of ethanol before diluting with an aqueous buffer[4]. |
| Storage Temperature | -20°C |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient method can be adapted from modern deuteration techniques applied to complex molecules, such as photoredox-catalyzed hydrogen isotope exchange (HIE). This method has been successfully used for the deuteration of other macrolide antibiotics like azithromycin and clarithromycin[5].
The synthesis of this compound, or N,N-di(methyl-d3)erythromycin, would involve the selective deuteration of the two methyl groups on the tertiary amine of the desosamine sugar of Erythromycin.
Proposed Synthetic Workflow
The following diagram illustrates a proposed workflow for the synthesis of this compound based on a photoredox-catalyzed deuteration protocol.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a general method for photoredox-catalyzed deuteration of pharmaceuticals[5]. Optimization of specific reagents, concentrations, and reaction times would be necessary for Erythromycin.
Materials:
-
Erythromycin
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst)
-
Thiol catalyst (e.g., a commercially available thiol)
-
Inorganic base (e.g., K₂HPO₄)
-
Degassed organic solvent (e.g., acetonitrile or DMF)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
-
Mobile phase for chromatography (e.g., a gradient of methanol in dichloromethane)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
Reaction Setup: In a reaction vessel, combine Erythromycin, the photocatalyst, the thiol catalyst, and the inorganic base.
-
Solvent Addition: Add a mixture of the organic solvent and deuterium oxide. The vessel should be sealed to prevent the exchange of deuterium with atmospheric moisture.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel in proximity to the visible light source and begin irradiation with vigorous stirring. The reaction temperature should be maintained, typically at room temperature.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS to determine the extent of deuterium incorporation.
-
Work-up: Once the desired level of deuteration is achieved, quench the reaction by adding the quenching solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with the extraction solvent. Repeat the extraction process multiple times to ensure complete recovery.
-
Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate mobile phase to isolate the pure this compound.
-
Characterization: Confirm the structure and deuterium incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Mechanism of Action
This compound is expected to have the same mechanism of action as its non-deuterated counterpart. Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. This binding interferes with the translocation step of protein synthesis, preventing the growing polypeptide chain from moving from the A-site to the P-site of the ribosome, ultimately halting protein production and leading to a bacteriostatic effect.
The following diagram illustrates the mechanism of action of Erythromycin.
Caption: Inhibition of bacterial protein synthesis by Erythromycin.
Conclusion
This compound is an important tool for researchers in drug development and related scientific fields. While detailed information on its physical properties and a specific, published synthesis protocol are not abundant, this guide provides a comprehensive overview based on available data and analogous chemical methodologies. The proposed photoredox-catalyzed deuteration offers a modern and efficient route to its synthesis. The information compiled herein should serve as a valuable resource for the scientific community, facilitating further research and application of this isotopically labeled compound.
References
An In-depth Technical Guide to the Mass Spectrum of Erythromycin-d6
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Predicted Mass Spectral Data for Erythromycin-d6
The following table summarizes the predicted key ions in the positive ion electrospray mass spectrum of this compound. The data is derived from the known fragmentation of Erythromycin A, with a +6 Da mass shift applied to the precursor ion and fragments containing the deuterated N,N-dimethyl moiety.
| Ion Description | Predicted m/z for this compound | Corresponding m/z for Erythromycin A | Ion Formula (this compound) |
| Precursor Ion | |||
| [M+H]⁺ | 740.5 | 734.5 | C₃₇H₆₁D₆NO₁₃ |
| Major Fragment Ions | |||
| [M+H - H₂O]⁺ | 722.5 | 716.5 | C₃₇H₅₉D₆NO₁₂ |
| [M+H - Cladinose]⁺ | 582.4 | 576.4 | C₂₉H₄₉D₆NO₁₀ |
| [M+H - Desosamine-d6]⁺ | 576.4 | 576.4 | C₃₇H₆₂NO₁₃ |
| Desosamine-d6 sugar | 164.2 | 158.2 | C₈H₁₀D₆NO₂ |
| [M+H - Cladinose - H₂O]⁺ | 564.4 | 558.3 | C₂₉H₄₇D₆NO₉ |
| [M+H - Cladinose - 2H₂O]⁺ | 546.4 | 540.4 | C₂₉H₄₅D₆NO₈ |
Experimental Protocols
The acquisition of a mass spectrum for this compound would typically follow established methods for Erythromycin A, employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serial dilutions of the stock solution are made to create working standards for calibration curves and quality control samples.
-
Matrix Spike: For quantitative analysis, a known amount of this compound internal standard is spiked into the biological or environmental samples.
-
Extraction: Samples are subjected to a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1]
Liquid Chromatography
-
Column: A reversed-phase C18 column is typically used for chromatographic separation.[1]
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[1][2]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[1]
Mass Spectrometry
-
Ionization: Positive ion electrospray ionization (ESI+) is the preferred method for analyzing erythromycin and its analogs as it readily forms protonated molecules [M+H]⁺.[1]
-
Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is commonly used for MS/MS analysis.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring specific precursor-to-product ion transitions. For structural confirmation, a full scan or product ion scan is performed.[1]
-
Source Parameters: Key parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) are optimized to achieve maximum sensitivity for the analyte.[1] For thermally labile compounds like erythromycin, a lower ion transfer tube temperature (e.g., 250°C) can minimize in-source fragmentation.[2]
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of the protonated this compound molecule.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
The primary fragmentation pathways of protonated erythromycin involve the neutral loss of water and the cleavage of the glycosidic bonds linking the desosamine and cladinose sugars to the macrolide ring.[4][5] For this compound, the characteristic fragment is the deuterated desosamine sugar at m/z 164.2. The loss of the cladinose sugar results in a significant fragment at m/z 582.4, which can undergo subsequent water losses.[2][4]
References
- 1. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Erythromycin-d6 in common lab solvents
An In-depth Technical Guide to the Solubility of Erythromycin-d6
This guide provides a detailed overview of the solubility of this compound in common laboratory solvents, intended for researchers, scientists, and professionals in drug development. It covers quantitative solubility data, experimental methodologies for solubility determination, and a workflow visualization.
Note on this compound: this compound is a stable, deuterium-labeled version of Erythromycin.[1][2][3] Stable isotope labeling has a negligible effect on the physicochemical properties of a molecule, including solubility. Therefore, the solubility data for Erythromycin can be reliably used as a proxy for this compound. This labeled compound is primarily utilized as an internal standard for quantitative analysis in techniques like mass spectrometry.[2][4]
Quantitative Solubility Data
Erythromycin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[5] Its solubility is highly dependent on the solvent and experimental conditions such as temperature and pH. The data compiled from various sources is presented below.
| Solvent | Reported Solubility | Source(s) |
| Water | Poorly soluble to sparingly soluble. Values range from 0.15 mg/mL to 3 mg/mL.[5][6][7][8][9] | [5][6][7][8][9] |
| Ethanol (EtOH) | Soluble. Values range from approximately 30 mg/mL to 136 mg/mL.[7][8][9] | [7][8][9] |
| Methanol (MeOH) | Soluble to easily soluble.[6][10] | [6][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble. Reported values show significant variation, ranging from ~15 mg/mL to 252 mg/mL.[6][8][9][11] A DMSO disolvate form is noted to have enhanced solubility.[12][13] | [6][8][9][11][12][13] |
| Dimethylformamide (DMF) | Soluble, with a reported value of approximately 15 mg/mL.[8] | [8] |
| Aqueous Buffers | Sparingly soluble. For enhanced solubility, it is recommended to first dissolve in an organic solvent like ethanol before diluting with the aqueous buffer.[8] A solubility of ~0.5 mg/mL was achieved in a 1:1 ethanol:PBS (pH 7.2) solution.[8] | [8] |
| Other Organic Solvents | Freely soluble in acetone, chloroform, acetonitrile, and ethyl acetate.[7] | [7] |
Note: Variations in reported solubility values can be attributed to differences in experimental conditions (e.g., temperature, pH, compound purity) and measurement techniques (e.g., equilibrium vs. kinetic solubility).
Experimental Protocols for Solubility Determination
The determination of drug solubility is a critical step in pharmaceutical development. The two primary methods are the equilibrium (thermodynamic) and kinetic solubility assays.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility due to its reliability.[14]
Methodology:
-
Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent in a vial or flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[14][15]
-
Equilibration: The resulting slurry is agitated (e.g., shaken or stirred) in a temperature-controlled environment for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached between the dissolved and undissolved compound.[15]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved through centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or UV/Vis spectroscopy against a standard calibration curve.
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often used in early drug discovery.[16] These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.
Methodology (Microplate-Based Nephelometry):
-
Stock Solution: A concentrated stock solution of the compound is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO in a microplate.
-
Aqueous Addition: An aqueous buffer is added to the DMSO solutions, and the plate is mixed. The final DMSO concentration is typically kept low (e.g., <5%) to minimize its co-solvent effects.
-
Precipitate Detection: The plate is incubated for a short period (e.g., 1-2 hours) and then analyzed. The point of precipitation is detected by measuring light scattering using a microplate nephelometer.[16] The solubility is defined as the highest concentration that does not show significant precipitation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gold-standard shake-flask method for determining equilibrium solubility.
Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Erythromycin =850μgmg 114-07-8 [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Erythromycin | Antibiotic | Antibacterial | ribosome | TargetMol [targetmol.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Erythromycin A dimethyl sulfoxide disolvate 1.43-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Erythromycin A dimethyl sulfoxide disolvate 1.43-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. bmglabtech.com [bmglabtech.com]
A Technical Guide to Commercially Available Erythromycin-d6 for Researchers
For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reproducible quantitative results in analytical assays. This guide provides an in-depth overview of commercially available Erythromycin-d6, a deuterated analog of the macrolide antibiotic Erythromycin. It details its commercial sources, provides an exemplary experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis, and illustrates the underlying analytical workflow.
Commercial Availability of this compound
This compound is available from several reputable suppliers of research chemicals and analytical standards. The choice of supplier may depend on factors such as required purity, available pack sizes, and geographical location. Below is a summary of key suppliers and their product specifications.
| Supplier | Product Code/Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| MedchemExpress | This compound | 959119-25-6 | C₃₇H₆₁D₆NO₁₃ | 739.96 | For research use only. Intended as an internal standard for NMR, GC-MS, or LC-MS.[1] |
| LGC Standards | TRC-E649953 | 959119-25-6 | C₃₇H₆₁D₆NO₁₃ | 739.96 | Provided as a neat product.[2] |
| Simson Pharma Limited | Erythromycin D6 | 959119-25-6 | Not Specified | Not Specified | Accompanied by a Certificate of Analysis.[3] |
| Santa Cruz Biotechnology | This compound | 959119-25-6 | C₃₇H₆₁D₆NO₁₃ | 739.96 | For research use only.[4] |
Mechanism of Action of Erythromycin
Erythromycin, the non-labeled parent compound, is a macrolide antibiotic that inhibits bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of susceptible bacteria, which interferes with the translocation step of protein synthesis.[1][5][6] This action is bacteriostatic, meaning it stops the growth of bacteria.[6] this compound, being a stable isotope-labeled version, is chemically identical in its biological and chemical properties but can be differentiated by mass spectrometry due to its higher mass. This makes it an ideal internal standard for the quantification of erythromycin in various biological matrices.
Experimental Protocol: Quantification of Erythromycin in Plasma using LC-MS with this compound as an Internal Standard
This section provides a detailed, exemplary methodology for the use of this compound as an internal standard in a typical LC-MS workflow for the quantification of Erythromycin in a biological matrix like plasma.
1. Materials and Reagents:
-
Erythromycin analytical standard
-
This compound (from a commercial source listed above)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Preparation of Stock and Working Solutions:
-
Erythromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Erythromycin in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Erythromycin Working Solutions (for calibration curve): Serially dilute the Erythromycin stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
4. LC-MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Erythromycin: Precursor ion (Q1) m/z 734.5 -> Product ion (Q3) m/z 576.4
-
This compound (IS): Precursor ion (Q1) m/z 740.5 -> Product ion (Q3) m/z 582.4
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Erythromycin to this compound against the concentration of the Erythromycin calibration standards.
-
Determine the concentration of Erythromycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Visualizations
To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language.
Caption: A typical experimental workflow for the quantification of Erythromycin using this compound as an internal standard.
Caption: The logical relationship illustrating the role of an internal standard in quantitative analysis.
This guide provides a foundational understanding for researchers looking to source and utilize this compound in their analytical workflows. For specific applications, further optimization of the provided protocol may be necessary. Always refer to the supplier's documentation for handling and storage instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRC-E649953-10MG | LGC Standards [lgcstandards.com]
- 3. Erythromycin D6 | CAS No- 959119-25-6 | Simson Pharma Limited [simsonpharma.com]
- 4. scbt.com [scbt.com]
- 5. エリスロマイシン potency: ≥850 μg per mg | Sigma-Aldrich [sigmaaldrich.com]
- 6. go.drugbank.com [go.drugbank.com]
Erythromycin-d6: A Technical Guide for Preliminary Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Erythromycin-d6, a stable isotope-labeled form of Erythromycin, in the crucial early stages of pharmacokinetic research. This compound serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Erythromycin in biological matrices. This guide provides a comprehensive overview of its use, detailed experimental protocols, and a discussion of the underlying principles that make it a cornerstone of modern bioanalysis.
Introduction to Erythromycin and the Role of Stable Isotope Labeling
Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1] Its clinical efficacy is directly related to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is paramount in drug development.
Stable isotope labeling is a technique where atoms in a drug molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D) for hydrogen.[2] this compound is Erythromycin in which six hydrogen atoms have been replaced with deuterium. This modification results in a molecule that is chemically identical to Erythromycin but has a higher mass. This mass difference is the key to its utility in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary application of this compound in pharmacokinetic studies is as an internal standard (IS).[3] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation patterns in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of the parent drug.[3][4]
The Principle of Pharmacokinetic Equivalence: A Critical Consideration
A fundamental assumption when using a stable isotope-labeled internal standard in pharmacokinetic studies is that its in-vivo behavior mirrors that of the unlabeled drug. For this compound, it is presumed to have the same absorption, distribution, metabolism, and excretion characteristics as Erythromycin.
However, it is crucial to acknowledge the "deuterium isotope effect." The substitution of hydrogen with deuterium creates a stronger chemical bond, which can sometimes lead to slower metabolic rates if the deuteration occurs at a site of metabolic cleavage.[5][6][7][8] While often negligible, this effect can, in some cases, alter the pharmacokinetic profile of a drug.[6][8][9] For preliminary studies, the assumption of bioequivalence is generally considered acceptable, but for definitive pharmacokinetic characterization, this should be experimentally verified or acknowledged as a potential variable.
Experimental Protocols for Pharmacokinetic Studies Using this compound
The following sections outline a typical workflow and specific methodologies for conducting a preliminary pharmacokinetic study of Erythromycin using this compound as an internal standard.
Workflow for a Preliminary Pharmacokinetic Study
The general workflow for a pharmacokinetic study involving Erythromycin and its deuterated internal standard is depicted below.
Caption: Workflow for a typical preclinical pharmacokinetic study using a stable isotope-labeled internal standard.
Bioanalytical Method: LC-MS/MS
A sensitive and robust LC-MS/MS method is essential for the accurate quantification of Erythromycin in plasma samples.
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Erythromycin) | To be determined empirically (e.g., m/z 734.5 -> 576.4) |
| MRM Transition (this compound) | To be determined empirically (e.g., m/z 740.5 -> 582.4) |
| Collision Energy | Optimized for each transition |
| Source Temperature | e.g., 500 °C |
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Erythromycin Metabolism and Signaling Pathway
Erythromycin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[10] This metabolic pathway is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions.
Caption: Simplified pathway of Erythromycin metabolism by CYP3A4 and its mechanism-based inhibition.
Erythromycin is not only a substrate of CYP3A4 but also a mechanism-based inhibitor.[11] It forms a metabolic intermediate that covalently binds to and inactivates the enzyme. This can lead to significant drug-drug interactions when co-administered with other drugs that are also metabolized by CYP3A4.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Erythromycin in preliminary pharmacokinetic studies. Its use as an internal standard in LC-MS/MS analysis allows for robust and reliable data generation. While the assumption of pharmacokinetic equivalence between the deuterated and non-deuterated forms is a common and often valid starting point, researchers should be mindful of the potential for deuterium isotope effects. A thorough understanding of the principles of stable isotope labeling, coupled with rigorous experimental design and bioanalytical methodology, will ensure the generation of high-quality data to inform the drug development process.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Basic Handling and Storage of Erythromycin-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential guidelines for the safe handling, storage, and utilization of Erythromycin-d6, a deuterated analog of Erythromycin commonly employed as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
General Information
This compound is a stable isotope-labeled version of Erythromycin, a macrolide antibiotic. The deuterium labeling makes it an ideal internal standard for analytical applications, allowing for precise quantification of Erythromycin in various matrices.
| Property | Value |
| Chemical Formula | C₃₇H₆₁D₆NO₁₃ |
| Molecular Weight | 739.96 g/mol [1] |
| CAS Number | 959119-25-6[1] |
| Appearance | White to off-white solid |
| Primary Use | Internal standard for quantitative analysis[1] |
Handling and Safety Precautions
Proper handling of this compound is crucial to ensure personnel safety and maintain the integrity of the compound. Adherence to standard laboratory safety protocols is required.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, the following PPE should be worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure[2][3]. Nitrile rubber gloves are a suitable option[4].
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure[2]. A standard laboratory coat is recommended.
-
Respiratory Protection: If there is a risk of dust formation, a respirator following OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149 should be used. Ensure good ventilation and extraction at the workplace to minimize dust generation and accumulation[2][5].
General Handling Practices
-
Wash hands thoroughly after handling the compound[2].
-
Avoid contact with skin, eyes, and clothing[3].
-
Minimize dust generation and accumulation[2].
-
Use in a well-ventilated area or under a chemical fume hood[2][5].
-
Avoid ingestion and inhalation[2].
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[2].
-
After Skin Contact: Immediately wash with water and soap and rinse thoroughly. Remove contaminated clothing and wash it before reuse[2][5].
-
After Eye Contact: Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor[5].
-
After Swallowing: Rinse mouth. Do not induce vomiting. Seek medical attention[5].
Storage Guidelines
Proper storage of this compound is essential to maintain its stability and purity.
| Parameter | Recommendation | Source |
| Temperature | -20°C for long-term storage. | [6] |
| Store in a cool, dry place for short-term use. | [2][4][5] | |
| Container | Store in the original, tightly sealed receptacle. | [2][5] |
| Environment | Keep in a well-ventilated place. | [5] |
| Store away from foodstuffs. | [5] | |
| Ignition Sources | Keep away from sources of ignition and heat. | [5] |
Stability Data
The study on the proposed WHO third International Standard for Erythromycin showed the following:
| Storage Temperature | Duration | Observation |
| -20°C | 6 months | No decrease in potency was observed. Considered stable. |
| 25°C | 6 months | The amount of erythromycin A remained unchanged. |
| 40°C | 3 and 6 months | A slight decrease in the amount of erythromycin A was observed. |
| 50°C | 3 and 6 months | A slight decrease in the amount of erythromycin A was observed, with a slight increase in impurities B and H. |
Experimental Protocol: Preparation of this compound as an Internal Standard for LC-MS/MS Analysis
This protocol details the preparation of an this compound internal standard stock solution and its use in a typical LC-MS/MS workflow.
Materials and Reagents
-
This compound (solid)
-
Acetonitrile (ACN), HPLC grade
-
Milli-Q water (or equivalent)
-
Volumetric flasks (e.g., 10 mL, 20 mL)
-
Micropipettes
-
Cryovials for storage
Preparation of 100 µg/mL Stock Internal Standard Solution
-
Accurately weigh approximately 2 mg of this compound.
-
Dissolve the weighed solid in a 20 mL volumetric flask using acetonitrile.
-
Ensure the solid is completely dissolved by vortexing or sonicating if necessary.
-
Calculate the exact concentration of the stock solution, correcting for the purity of the standard if applicable.
-
Aliquot the stock solution into cryovials for storage.
-
Store the aliquots at -80°C. The stability is expected to be at least one year under these conditions.
Preparation of a 2.5 µg/mL Working Internal Standard Solution
-
Transfer 500 µL of the 100 µg/mL stock internal standard solution to a 20 mL volumetric flask.
-
Dilute to the final volume with a mixture of 20:80 acetonitrile:Milli-Q water.
-
Aliquot and store at -80°C. This working solution is expected to be stable for at least six months.
Sample Preparation for Analysis
-
For a given sample (e.g., plasma, tissue extract), add a specific volume of the working internal standard solution (e.g., 50 µL of 2.5 µg/mL solution).
-
Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
After extraction, the sample is typically evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Diagrams
Logical Workflow for Handling and Storage
Caption: Figure 1: Handling and Storage Workflow for this compound
Experimental Workflow for LC-MS/MS Internal Standard Preparation
Caption: Figure 2: Experimental Workflow for Internal Standard Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of erythromycin by liquid chromatography/mass spectrometry using involatile mobile phases with a novel atmospheric pressure ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.who.int [cdn.who.int]
- 5. This compound | TRC-E649953-10MG | LGC Standards [lgcstandards.com]
- 6. abmole.com [abmole.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Application of Erythromycin-d6 in Antibiotic Tracer Studies
Introduction: The Role of Stable Isotopes in Antibiotic Analysis
Erythromycin is a broad-spectrum macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1][2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunits, which blocks the transpeptidation and/or translocation reactions essential for peptide chain elongation.[1][3][4] Given its widespread use in treating infections and its potential environmental impact, accurate quantification in various matrices is crucial.[5][6]
Tracer studies, particularly those employing stable isotope-labeled internal standards (SIL-IS), are the gold standard for quantitative analysis. This compound, a deuterium-labeled variant of Erythromycin, serves as an ideal internal standard for quantification by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its utility lies in its chemical and physical similarity to the unlabeled (native) Erythromycin. It co-elutes chromatographically and exhibits similar ionization efficiency, yet is distinguishable by its higher mass. This allows it to accurately account for variations in sample preparation, extraction efficiency, and matrix-induced ion suppression or enhancement, leading to highly precise and accurate measurements.[1][7]
This guide provides a technical overview of the core applications, experimental workflows, and detailed methodologies for using this compound in antibiotic tracer studies, focusing on pharmacokinetic analysis and environmental monitoring.
Core Applications of this compound
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise quantification of Erythromycin.[1] This is critical in several research domains:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Erythromycin in humans and animals. Erythromycin is metabolized in the liver by the cytochrome P450 system (specifically CYP3A4) and is primarily excreted in bile.[6] Tracer studies with this compound allow for precise measurement of the drug's concentration in plasma and tissues over time.[8]
-
Environmental Fate and Monitoring: Tracking the presence and concentration of Erythromycin in environmental samples like wastewater, river water, and sediment.[5][7] Conventional wastewater treatment often fails to completely remove antibiotics, leading to their persistence in the environment.[7] Isotope dilution methods are essential for overcoming the strong matrix effects present in these complex samples.[7]
-
Metabolic Fate Studies: Investigating the biotransformation of Erythromycin into its various metabolites. By using a labeled tracer, researchers can follow the metabolic pathways and identify the resulting products.[9][10]
-
Residue Analysis: Quantifying antibiotic residues in food products such as meat, milk, and aquaculture products to ensure they are below maximum residue limits.[11][12][13]
Experimental Design and Workflow
A typical tracer study using this compound involves several key stages, from sample collection to data analysis. The workflow ensures that the labeled standard is introduced early in the process to account for analyte loss at every step.
Detailed Experimental Protocols
Accurate quantification is highly dependent on robust and validated methodologies for sample preparation and instrumental analysis.
Sample Preparation
The goal of sample preparation is to extract Erythromycin and this compound from the sample matrix while removing interfering substances. The choice of method depends on the matrix complexity.
Table 1: Summary of Sample Preparation Protocols for Erythromycin Analysis
| Matrix | Method | Protocol Details | Reference |
|---|---|---|---|
| Human Plasma | Liquid-Liquid Extraction (LLE) | 1. Alkalize 0.5 mL of plasma. 2. Perform a one-step liquid-liquid extraction. 3. Evaporate the extract to dryness. 4. Reconstitute in 80:20 water:acetonitrile. | [8] |
| Environmental Water | Solid Phase Extraction (SPE) | 1. Pass water sample through an Oasis HLB cartridge. 2. Elute the analyte with acetonitrile. 3. Reconstitute in a 10:10:80 methanol:acetonitrile:water solution. | [7] |
| Solid Samples (Feces, Meat) | Chemical Extraction & SPE | 1. Homogenize 1 g of sample. 2. Add 20 mL of Na₂EDTA-McIlvaine buffer and methanol extraction buffer. 3. Shake for 30 min and centrifuge. 4. Collect supernatant and repeat extraction twice. 5. Combine supernatants and perform SPE. | [11] |
| Fishery Products | Chemical Extraction & SPE | 1. Extract with acetonitrile. 2. Defat the sample with hexane. 3. Purify the extract using an HLB solid phase extraction column. |[12] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity. The method separates the analyte from other compounds before detection and fragmentation by the mass spectrometer.
Table 2: Typical LC-MS/MS Instrumental Parameters
| Parameter | Setting | Description | Reference |
|---|---|---|---|
| HPLC Column | C18 Reversed-Phase (e.g., Inertsil ODS-2, Zorbax Eclipse Plus) | Separates compounds based on hydrophobicity. C18 is effective for macrolides. | [7][8] |
| Mobile Phase | Acetonitrile/Water with additives (e.g., 2 mM NH₄OAc, 0.1% HOAc) | A gradient or isocratic mixture used to elute the analyte from the column. Additives improve peak shape and ionization. | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Erythromycin readily forms positive ions, making ESI+ the optimal mode for detection. | [5][14] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | A highly selective and sensitive mode where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This is done for both Erythromycin and this compound. | [8][14] |
| Flow Rate | 0.7 mL/min | The speed at which the mobile phase moves through the column. This affects retention time and peak resolution. |[8] |
Erythromycin Metabolism Pathway
Understanding the metabolic fate of Erythromycin is crucial for interpreting pharmacokinetic data. Erythromycin is primarily metabolized in the liver via demethylation by the CYP3A4 enzyme system. The resulting metabolites are then largely excreted through the bile.[6] This process can be inhibited or induced by other drugs, leading to significant drug-drug interactions.
Quantitative Data and Method Performance
The performance of an analytical method is assessed by its sensitivity, accuracy, precision, and linearity. The use of this compound as an internal standard significantly enhances these performance metrics.
Table 3: Example Performance Characteristics of Validated LC-MS/MS Methods
| Parameter | Value | Matrix | Description | Reference |
|---|---|---|---|---|
| Limit of Quantitation (LOQ) | 0.5 ng/mL | Human Plasma | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | [8] |
| Linearity (r²) | 0.995 to 1.000 | Human Plasma | A measure of how well the calibration curve fits the experimental data over a given concentration range. | [8] |
| Recovery (Accuracy) | 88% to 105% | Human Plasma | The percentage of the true analyte concentration that is measured by the analytical method. | [8] |
| Precision (%RSD) | < 0.52% | Commercial Samples | A measure of the variability of repeated measurements. A lower RSD indicates higher precision. | [14] |
| Analysis Time | ~ 2 minutes per sample | Human Plasma | The time required for the chromatographic run for a single sample, indicating the method's throughput. |[8] |
Conclusion
This compound is an indispensable tool for modern antibiotic tracer studies. Its use as a stable isotope-labeled internal standard enables researchers to perform highly accurate and precise quantification of Erythromycin in complex biological and environmental matrices. The detailed protocols and workflows presented in this guide demonstrate that well-designed studies incorporating this compound can overcome common analytical challenges like matrix effects and variable extraction recovery. For professionals in drug development, environmental science, and clinical research, leveraging these methodologies is essential for generating reliable data to understand the pharmacokinetics, environmental impact, and metabolic fate of this important antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jfda-online.com [jfda-online.com]
- 3. longdom.org [longdom.org]
- 4. youtube.com [youtube.com]
- 5. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optimization of SPE and LC-MS/MS methods for the determination of antibiotic concentration in environmental samples - DORAS [doras.dcu.ie]
- 8. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of erythromycin on hepatic drug-metabolizing enzymes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Methods for Analysis and Confirmation of Erythromycin A Residues in Tissue Samples from Terrestrial and Aquatic Farmed Animals by Liquid Chromatography | National Agricultural Library [nal.usda.gov]
- 14. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Erythromycin-d6 Sample Preparation in Plasma
These application notes provide detailed protocols for the extraction of Erythromycin-d6 from plasma samples, a critical step for accurate quantification in pharmacokinetic and other drug development studies. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
This compound is a stable, isotopically labeled internal standard for Erythromycin, an antibiotic. Accurate measurement of drug concentrations in plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Proper sample preparation is paramount to remove interfering substances from the complex plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte in mass spectrometry-based assays, leading to inaccurate results. The choice of sample preparation technique depends on factors such as the desired level of cleanliness, recovery, throughput, and the specific analytical method used for quantification, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Techniques
Three widely used techniques for the extraction of this compound from plasma are detailed below. Each method offers a different balance between speed, efficiency, and cleanliness of the final extract.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often favored for high-throughput applications due to its simplicity and speed.
Principle: A water-miscible organic solvent is added to the plasma sample to denature and precipitate proteins.[1] The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte of interest is collected for analysis.
Experimental Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (ACN) to the plasma sample. The 1:3 ratio of plasma to solvent is crucial for efficient protein removal.[1]
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for LC-MS/MS analysis. This step can help to concentrate the sample.
-
Analysis: Inject the supernatant or the reconstituted sample into the LC-MS/MS system.
Workflow for Protein Precipitation
Caption: A schematic of the protein precipitation workflow.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[3] It provides a cleaner extract than PPT by removing not only proteins but also other polar interferences.
Principle: Erythromycin is a basic compound. By adjusting the pH of the plasma sample to an alkaline condition, the analyte becomes less ionized and more soluble in an organic solvent.[4]
Experimental Protocol:
-
Sample Aliquoting: Pipette 500 µL of plasma into a clean glass test tube.[4]
-
Alkalinization: Add 50 µL of 0.1 M sodium hydroxide (NaOH) to the plasma to raise the pH.[4]
-
Internal Standard Spiking: Add the this compound internal standard.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[5]
-
Mixing: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.[2]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water).[4]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction
Caption: A schematic of the liquid-liquid extraction workflow.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Principle: A mixed-mode cation-exchange sorbent can be used to retain the basic this compound under acidic conditions. The sorbent is then washed to remove neutral and acidic interferences, and the analyte is eluted with a basic organic solvent. Alternatively, a reversed-phase sorbent like C8 or C18 can be used.[6]
Experimental Protocol (using a mixed-mode cation-exchange cartridge):
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow for Solid-Phase Extraction
Caption: A schematic of the solid-phase extraction workflow.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the different sample preparation techniques for Erythromycin analysis. The data is compiled from various studies and represents expected values. Actual results may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 85 - 100% | 83 - 105%[4] | > 90%[6] |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Extract Cleanliness | Low | Moderate | High |
| Cost per Sample | Low | Low to Moderate | High |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | ~0.5 ng/mL[4] | < 0.5 ng/mL |
Conclusion
The choice of sample preparation method for this compound in plasma is a critical decision that impacts the quality and reliability of the analytical data.
-
Protein Precipitation is a fast and simple method suitable for high-throughput screening when extensive sample cleanup is not required.
-
Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and throughput, making it a versatile choice for many applications.
-
Solid-Phase Extraction provides the cleanest extracts and is the preferred method when low detection limits and high data quality are essential, particularly for regulated bioanalysis.
Researchers should validate the chosen method to ensure it meets the specific requirements of their study in terms of recovery, matrix effects, accuracy, and precision.
References
- 1. agilent.com [agilent.com]
- 2. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - IT [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of erythromycin in human plasma, using column liquid chromatography with a polymeric packing material, alkaline mobile phase and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Erythromycin in Tissue Samples using Erythromycin-d6 as an Internal Standard
Abstract
This application note provides a detailed protocol for the quantification of erythromycin in various tissue samples using Erythromycin-d6 as an internal standard (IS). The methodology is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of erythromycin concentrations in preclinical and clinical studies. The protocol outlines tissue homogenization, a robust QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat bacterial infections.[1] Understanding its distribution and concentration in different tissues is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for monitoring drug efficacy and potential toxicity.[1][2] The complex nature of tissue matrices presents analytical challenges, including interference and ion suppression or enhancement in mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis via LC-MS/MS, as it closely mimics the analyte's chemical and physical properties during extraction and ionization.[3] This protocol details a validated approach for the reliable quantification of erythromycin in tissue samples.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of erythromycin in tissue samples using a stable isotope-labeled internal standard. These values are compiled from various studies and represent expected performance metrics.
| Parameter | Matrix | Value | Reference |
| **Linearity (R²) ** | Pork Muscle | > 0.999 | [4] |
| Human Plasma | > 0.995 | [5] | |
| Chicken Muscle & Eggs | Not Specified | [6] | |
| Limit of Quantification (LOQ) | Human Plasma | 0.5 ng/mL | [5] |
| Chicken Muscle & Eggs | 2.0 µg/kg | [6] | |
| Limit of Detection (LOD) | Chicken Muscle & Eggs | 0.5 µg/kg | [6] |
| Recovery | Pork Muscle | 95.2% - 104.2% | [4] |
| Human Plasma | 88% - 105% | [5] | |
| Chicken Muscle & Eggs | 87.78% - 104.22% | [6] | |
| Internal Standard (Plasma) | 83% - 103% | [5] | |
| Intra-day Precision (RSD) | Chicken Muscle & Eggs | < 7.10% | [6] |
| Inter-day Precision (RSD) | Chicken Muscle & Eggs | < 7.10% | [6] |
Experimental Protocols
Materials and Reagents
-
Erythromycin analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
0.2 µm syringe filters
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve erythromycin and this compound in acetonitrile to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the erythromycin primary stock solution with 50:50 acetonitrile/water to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 50 ng/mL.
Tissue Sample Preparation (QuEChERS Method)
-
Homogenization: Accurately weigh approximately 1 g of tissue into a 15 mL polypropylene centrifuge tube. Add 2 mL of cold water and homogenize using a tissue homogenizer until a uniform consistency is achieved.
-
Spiking: Add 20 µL of the 50 ng/mL this compound internal standard working solution to all samples (excluding double blanks), calibrators, and quality control samples.
-
Extraction:
-
Add 5 mL of acetonitrile (containing 1% formic acid) to the homogenized tissue.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS salts: 400 mg MgSO₄ and 100 mg NaCl.
-
Immediately cap and vortex for another 1 minute.
-
-
Centrifugation: Centrifuge the tubes at 4000 x g for 5 minutes at 4°C.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Sample Dilution and Filtration:
-
Transfer an aliquot of the cleaned supernatant and dilute with an equal volume of water.
-
Filter the diluted sample through a 0.2 µm syringe filter into an LC autosampler vial.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10% to 90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +4500 V
-
Temperature: 450°C
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Erythromycin | 734.5 | 158.2 (Quantifier) | 35 |
| 734.5 | 576.4 (Qualifier) | 25 | |
| This compound | 740.5 | 164.2 (Quantifier) | 35 |
Note: MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.
Visualizations
Erythromycin Mechanism of Action
Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the translocation of the growing peptide chain from the A-site to the P-site, halting protein elongation.
Caption: Mechanism of erythromycin action on the bacterial ribosome.
Experimental Workflow
The following diagram illustrates the major steps in the quantification of erythromycin from tissue samples.
Caption: Workflow for erythromycin analysis in tissue.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Erythromycin inhibition of 50S ribosomal subunit formation in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Determination of erythromycin residue in pork samples using molecularly imprinted solid phase extraction coupled with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Macrolides with Erythromycin-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolides are a class of antibiotics widely used in human and veterinary medicine to treat various bacterial infections.[1] Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. This document provides a detailed protocol for the simultaneous quantitative analysis of common macrolide antibiotics, such as Azithromycin, Clarithromycin, and Roxithromycin, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Erythromycin-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the method.[2]
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS to separate and detect macrolide antibiotics.[3] Samples are first subjected to a protein precipitation or solid-phase extraction (SPE) to remove interferences. This compound is added at the beginning of the sample preparation process to act as an internal standard. Following extraction, the samples are analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of each macrolide is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Analytes: Azithromycin, Clarithromycin, Roxithromycin (analytical standards)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent
-
Other: Pipettes, centrifuge tubes, autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each macrolide standard and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all macrolide analytes at a concentration of 10 µg/mL by diluting the primary stock solutions with 50:50 (v/v) acetonitrile:water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a 1 µg/mL working solution.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with the appropriate blank matrix extract to achieve a concentration range suitable for the expected sample concentrations (e.g., 1-1000 ng/mL).
Sample Preparation (Plasma)
-
Spiking: To 100 µL of plasma sample, add 10 µL of the this compound working solution (1 µg/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation (Tissue - Solid-Phase Extraction)
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Spiking: To an aliquot of the tissue homogenate, add a known amount of the this compound working solution.
-
Extraction: Perform a liquid-liquid extraction with an appropriate solvent (e.g., acetonitrile).
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the macrolides with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the macrolides (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Optimized for each macrolide and this compound (see Table 1).
Data Presentation
The following tables summarize the typical quantitative performance of the method. Note that these values are illustrative and should be confirmed during in-house method validation.
Table 1: Optimized MRM Transitions for Macrolides and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azithromycin | 749.5 | 591.4 | 35 |
| Clarithromycin | 748.5 | 590.4 | 30 |
| Roxithromycin | 837.5 | 679.5 | 40 |
| This compound (IS) | 740.5 | 582.4 | 30 |
Table 2: Method Validation Summary for the Quantification of Macrolides
| Analyte | Linearity Range (ng/mL) | R² | Accuracy (%) | Precision (%RSD) | LOQ (ng/mL) | LOD (ng/mL) |
| Azithromycin | 1 - 1000 | >0.995 | 92 - 108 | < 10 | 1 | 0.5 |
| Clarithromycin | 1 - 1000 | >0.995 | 95 - 105 | < 8 | 1 | 0.5 |
| Roxithromycin | 2 - 1000 | >0.994 | 90 - 110 | < 12 | 2 | 1 |
Visualizations
Caption: Overall workflow for the quantitative analysis of macrolides.
Caption: Detailed workflow for plasma sample preparation using protein precipitation.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Erythromycin Using Erythromycin-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic used to treat a variety of bacterial infections. Therapeutic Drug Monitoring (TDM) of erythromycin is crucial to ensure optimal therapeutic outcomes while minimizing dose-related toxicity. This document provides detailed application notes and protocols for the quantitative analysis of erythromycin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Erythromycin-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, leading to high accuracy and precision.
Principle of the Assay
This method employs LC-MS/MS for the sensitive and selective quantification of erythromycin in plasma samples. After extraction from the plasma matrix, erythromycin and the internal standard, this compound, are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of erythromycin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.
Experimental Protocols
A representative LC-MS/MS method for the analysis of erythromycin in human plasma is detailed below. This protocol is a composite of methodologies reported in the scientific literature.[1][2]
Materials and Reagents
-
Erythromycin analytical standard
-
This compound (or Erythromycin-(N-methyl-13C, d3)) internal standard[3]
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Formic acid or acetic acid
-
Human plasma (drug-free) for calibration standards and quality controls
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
Standard and Sample Preparation
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of erythromycin (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solutions, prepare working standard solutions of erythromycin at various concentrations by serial dilution in methanol or a suitable solvent mixture.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in a suitable solvent.
Sample Preparation (using Liquid-Liquid Extraction): [1]
-
To 200 µL of plasma sample, calibrator, or quality control, add 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 2 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution depending on the specific method |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Erythromycin) | m/z 734.5 → 576.4[4] |
| MRM Transition (this compound) | m/z 740.5 → 582.4 (example, exact mass may vary) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Method Validation Data
The following table summarizes typical validation parameters for an LC-MS/MS assay for erythromycin in human plasma, based on published methods. While not all of these studies explicitly used this compound, the data is representative of the performance expected from such a method.
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 5000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1][5] |
| Intra-day Precision (%CV) | < 15% | [2][5] |
| Inter-day Precision (%CV) | < 15% | [2][5] |
| Accuracy (% Recovery) | 85 - 115% | [1][5] |
Visualizations
Erythromycin Metabolism Signaling Pathway
Erythromycin is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4. The major metabolic pathway is N-demethylation.
Experimental Workflow for Erythromycin TDM
The following diagram illustrates the key steps in the therapeutic drug monitoring of erythromycin using LC-MS/MS.
Discussion
The use of this compound as an internal standard in LC-MS/MS assays for therapeutic drug monitoring offers significant advantages in terms of analytical performance. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and ionization, thus providing reliable correction for any sample loss or matrix effects. The protocol and validation data presented here provide a robust framework for the implementation of an accurate and precise TDM service for erythromycin, aiding clinicians in optimizing patient therapy. The provided diagrams offer a clear visual representation of the metabolic fate of erythromycin and the analytical workflow, which can be valuable for training and understanding the principles of the assay.
References
- 1. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Erythromycin-d6 in Biological Matrices using UHPLC-MS/MS
Abstract
This application note presents a detailed and robust UHPLC-MS/MS method for the quantitative analysis of Erythromycin and its deuterated internal standard, Erythromycin-d6. The described protocol is optimized for high-throughput screening in research and drug development settings, offering excellent sensitivity, selectivity, and a rapid analytical cycle. The methodology encompasses sample preparation from biological matrices, optimized liquid chromatography conditions for efficient separation, and precise mass spectrometry parameters for accurate quantification.
Introduction
Erythromycin is a broad-spectrum macrolide antibiotic widely used in clinical practice. Accurate and reliable quantification of Erythromycin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy of the analytical results. This document provides a comprehensive protocol for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a technique renowned for its high sensitivity and specificity.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of Erythromycin and this compound from plasma samples.
Materials:
-
Human plasma (or other biological matrix)
-
Erythromycin and this compound reference standards
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium acetate (NH4OAc)
-
Acetic acid (HOAc)
-
Internal Standard (IS) spiking solution (this compound in 50:50 ACN:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 0.5 mL of plasma in a microcentrifuge tube, add a specified amount of the this compound internal standard spiking solution.
-
Alkalize the plasma sample.
-
Perform a one-step liquid-liquid extraction by adding an appropriate organic solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 80:20 water:acetonitrile for UHPLC-MS/MS analysis.[1]
UHPLC-MS/MS System and Conditions
Instrumentation:
-
UHPLC system (e.g., Waters ACQUITY UPLC™)
-
Tandem mass spectrometer (e.g., AB SCIEX Triple Quad™ 5500)[2]
UHPLC Parameters:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[2] |
| Column Temperature | 40 °C[2] |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.0 | |
| 3.0 | |
| 3.1 | |
| 5.0 |
Mass Spectrometry Parameters:
The mass spectrometer was operated in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[2]
| Parameter | Value |
| Ion Spray Voltage | 5.5 kV[2] |
| Source Temperature | 550 °C[2] |
| Ion Source Gas 1 | 50 psi[2] |
| Ion Source Gas 2 | 50 psi[2] |
| Curtain Gas | 25 psi[2] |
| Collision Gas | 8 psi[2] |
Data Acquisition and Processing
Data was acquired and processed using appropriate software (e.g., Analyst software). Quantification was performed by integrating the peak areas of the MRM transitions for Erythromycin and this compound.
Quantitative Data
The following tables summarize the key quantitative parameters for the UHPLC-MS/MS analysis of Erythromycin and its internal standard, this compound.
Table 1: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Retention Time (min) |
| Erythromycin | 734.5 | 158.2 | 150 | ~2.5 |
| 576.4 | 150 | |||
| This compound | 740.5 | 164.2 | 150 | ~2.5 |
| 582.4 | 150 |
Note: The MRM transitions for this compound are inferred based on the known fragmentation of Erythromycin and the mass shift from deuterium labeling, as specific literature values were not available.
Visualizations
The following diagrams illustrate the experimental workflow for the UHPLC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of Erythromycin in biological matrices, utilizing this compound as an internal standard. This protocol is well-suited for high-throughput analysis in regulated and research environments, facilitating efficient drug development and pharmacokinetic studies.
References
Application Notes: Analysis of Erythromycin in Food and Environmental Samples Using Erythromycin-d6
Introduction
Erythromycin is a widely used macrolide antibiotic in both human and veterinary medicine to treat bacterial infections.[1][2] Its extensive use can lead to the presence of residues in various food products of animal origin, such as meat, eggs, and milk, as well as in environmental compartments like water and sediment.[2][3][4] Monitoring these residues is crucial for ensuring food safety, preventing the development of antibiotic resistance, and protecting the ecosystem.[3][5]
The analysis of erythromycin at trace levels requires highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose.[6][7] To ensure accuracy and precision, especially in complex matrices, stable isotope-labeled internal standards are employed. Erythromycin-d6, a deuterated analog of erythromycin, is an ideal internal standard as it shares identical chemical properties and chromatographic behavior with the target analyte, but is distinguishable by its mass.[8][9] This allows for effective correction of matrix effects and variations during sample preparation and analysis.
Application Areas
The use of this compound as an internal standard is applicable for the quantitative analysis of erythromycin in a variety of matrices:
-
Food Samples: Methods have been developed for animal-derived foods including chicken tissues (muscle, liver, kidney), eggs, fish (trout, salmon), beef, honey, and distillers grains.[4][6][8][10][11]
-
Environmental Samples: Analysis can be performed on water samples (surface water, wastewater) and solid matrices like sediment and sewage sludge.[3][12][13]
Analytical Approach
The general workflow involves sample extraction, cleanup, and subsequent analysis by LC-MS/MS.
-
Extraction: For food samples, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and liquid-liquid extraction (LLE) are common, often using acetonitrile as the extraction solvent.[6][10] For environmental samples, solid-phase extraction (SPE) is typically used for water, while solvent extraction is employed for sediments.[12]
-
Cleanup: Cleanup steps are essential to remove interfering matrix components. This may involve SPE cartridges (e.g., HLB, cation exchange) or dispersive SPE (dSPE) as part of the QuEChERS protocol.[2][6][10]
-
Detection: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS) is used for separation and detection.[10] The system is typically operated in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for both erythromycin and this compound.[6][7]
Quantitative Data Summary
The following tables summarize the performance of methods using an isotope-labeled internal standard for erythromycin analysis across various matrices.
Table 1: Method Performance in Food Samples
| Matrix | Extraction Method | Analytical Method | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Chicken Tissues & Eggs | QuEChERS | UHPLC-MS/MS | 2.0 | 0.5 | 87.8 - 104.2 | < 7.1 | [10] |
| Fish (Trout) | QuEChERS + DLLME | LC-MS/MS | 1.0 | 0.1 | 103 - 110 | < 6.3 | [6] |
| Fishery Products | LLE + SPE | HPLC-MS/MS | - | 1.0 | 87.0 - 97.8 | < 10 (Intra-day) | [6][9] |
| Fish (Trout) | LLE | LC-MS/MS | - | - | 85 - 97 | 1.8 - 10.9 | [6] |
| Salmon Tissue | LLE | LC-MS/MS | - | < 10 | - | - | [11] |
| Distillers Grains | - | LC-MS/MS | 5.0 | - | - | - | [8] |
Table 2: Method Performance in Environmental Samples
| Matrix | Extraction Method | Analytical Method | Recovery (%) | Reference |
| Water | Solid-Phase Extraction (SPE) | LC-MS | 75.5 - 94.7 | [12] |
| Sediment (Sandy Loam) | Solvent Extraction | LC-MS | 84.0 - 86.7 | [12] |
Experimental Protocols
Protocol 1: Analysis of Erythromycin in Animal Tissue using QuEChERS
This protocol is adapted from a method for analyzing erythromycin in chicken tissues and eggs.[10]
1. Materials and Reagents
-
Erythromycin analytical standard
-
This compound internal standard solution (e.g., 2 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
QuEChERS cleanup cartridges (e.g., Cleanert MAS-Q)[10]
-
50 mL polypropylene centrifuge tubes
-
0.22 µm nylon membrane filters
2. Sample Preparation and Extraction
-
Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Spike the sample with 100 µL of the this compound internal standard solution.
-
Vortex the tube for 1 minute to ensure even distribution.
-
Add 10 mL of acetonitrile-water (80:20, v/v) as the extraction solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 × g for 8 minutes at 4 °C.
3. Sample Cleanup (Dispersive SPE)
-
Transfer 1 mL of the supernatant from the previous step into a QuEChERS cleanup cartridge.
-
Vortex immediately for 1 minute.
-
Centrifuge at 10,000 × g for 8 minutes.
-
Collect the purified supernatant.
4. Final Extract Preparation
-
Mix 0.5 mL of the purified extract with 0.5 mL of ultrapure water.
-
Filter the solution through a 0.22 µm nylon membrane filter into an autosampler vial.
-
The sample is now ready for UHPLC-MS/MS analysis.
Protocol 2: Analysis of Erythromycin in Environmental Samples
This protocol provides a general guideline for water and sediment samples based on established methods.[12][13]
1. Materials and Reagents
-
Erythromycin analytical standard
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate
-
Ultrapure water, adjusted to desired pH
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)
-
Glass fiber filters (for water)
2. Water Sample Preparation (SPE)
-
Filter the water sample (e.g., 100 mL) through a glass fiber filter to remove suspended solids.
-
Spike the filtered water with the this compound internal standard.
-
Condition an SPE cartridge (e.g., HLB) with methanol followed by ultrapure water.
-
Load the water sample onto the SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with ultrapure water to remove interferences.
-
Dry the cartridge under vacuum or nitrogen stream.
-
Elute the analytes with a suitable solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
3. Sediment Sample Preparation (Solvent Extraction)
-
Weigh a portion of the sediment sample (e.g., 5 g, dry weight equivalent) into a centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Add the extraction solvent. A common choice is a mixture of acetonitrile and an ammonium acetate buffer (e.g., 0.3 M ammonium acetate at pH 7: acetonitrile (30:70, v/v)).[12]
-
Shake or vortex the mixture for an extended period (e.g., 60 minutes) to ensure efficient extraction.[12]
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant.
-
The extract may be concentrated and reconstituted in the mobile phase before LC-MS/MS analysis.
Protocol 3: LC-MS/MS Instrumental Analysis
1. Chromatographic Conditions (Example)
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Flow Rate: 0.4 mL/min[8]
-
Column Temperature: 40 °C[8]
-
Injection Volume: 5 µL[8]
-
Gradient: Optimized to separate erythromycin from matrix interferences.
2. Mass Spectrometer Conditions (Example)
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[8]
-
Quantify erythromycin in samples using the generated linear regression equation.[8]
Visualizations
Caption: Workflow for Erythromycin analysis in food samples via QuEChERS.
Caption: Workflow for Erythromycin analysis in environmental samples.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Global review and analysis of erythromycin in the environment: Occurrence, bioaccumulation and antibiotic resistance hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Residues of Tetracycline, Erythromycin, and Sulfonamides in Beef, Eggs, and Honey from Grocery Stores in Knoxville, Tennessee, USA: Failure of Cooking to Decrease Drug Concentrations [mdpi.com]
- 5. Assessing the effect of treated erythromycin fermentation residue on antibiotic resistome in soybean planting soil: In situ field study [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of erythromycin A in salmon tissue by liquid chromatography with ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of analytical methods to improve detection of erythromycin from water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Erythromycin-d6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, is widely recognized for its bacteriostatic properties, achieved through the inhibition of protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[1][2] Its deuterated form, Erythromycin-d6, serves as an invaluable tool in research, primarily as an internal standard for quantitative analyses like mass spectrometry and as a tracer in metabolic studies. Beyond its antimicrobial activity, Erythromycin exhibits significant anti-inflammatory and immunomodulatory effects, which are independent of its antibiotic properties.[3][4] These characteristics make it a molecule of interest in studying inflammatory pathways and gastrointestinal motility in various cell culture models.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cell culture experiments, focusing on its roles as an anti-inflammatory agent and a motilin receptor agonist.
Mechanism of Action
Erythromycin's multifaceted mechanism of action extends beyond its antibacterial effects:
-
Anti-inflammatory and Immunomodulatory Effects: Erythromycin modulates inflammatory responses primarily through the inhibition of the NF-κB signaling pathway.[2][3] This action occurs downstream of the degradation of IκBα, the inhibitory protein of NF-κB, and is independent of calcineurin signaling.[2][3][5] Furthermore, Erythromycin has been shown to upregulate the anti-inflammatory protein DEL-1 via the JAK2, MAPK p38, and PI3K/AKT signaling pathways and to regulate the PPARγ/NF-κB signaling axis. These actions collectively lead to a reduction in the production of pro-inflammatory cytokines and the downregulation of cell adhesion molecules.[6]
-
Motilin Receptor Agonism: Erythromycin acts as an agonist for the motilin receptor, a G protein-coupled receptor found in the gastrointestinal tract.[7][8] This interaction stimulates gut motility, a property being explored for therapeutic applications in gastrointestinal disorders.[9]
-
Antiproliferative Effects: Some studies have indicated that Erythromycin can inhibit the proliferation of certain cancer cell lines, suggesting potential, albeit indirect, antineoplastic activity.[10][11]
Data Presentation: Quantitative Effects of Erythromycin
The following tables summarize the quantitative effects of Erythromycin observed in various in vitro studies.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Human T Cells | IL-8 Protein Expression | 1 µM | 17% inhibition of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin-induced IL-8 | [2] |
| Human T Cells | IL-8 Protein Expression | 10 µM | 31% inhibition of PMA and Ionomycin-induced IL-8 | [2] |
| Human Whole Blood | TNF-α & IL-6 Production | 10 µM (10⁻⁵ M) | Significant inhibition of heat-killed S. pneumoniae-induced cytokine production | [12] |
| Human T84 (Intestinal) | Transepithelial Electrical Resistance (TER) | 0.3 µg/mL & 300 µg/mL | Significant decrease in TER after 48 hours, indicating increased permeability | [13] |
| Human T84 (Intestinal) | Cytotoxicity (LDH Assay) | 0.3 µg/mL | No significant change in LDH release over 5 days | [13] |
Table 1: Anti-inflammatory and Cytotoxic Effects of Erythromycin.
| Cell Line | Assay | IC50 Value (µM) | Reference |
| HeLa (Cervical Cancer) | Antiproliferative (MTT) | ~1.5 | [2] |
| MCF-7 (Breast Cancer) | Antiproliferative (MTT) | ~1.5 | [2] |
| SGC-7901 (Gastric Cancer) | Antiproliferative (MTT) | 13.9 | [2] |
| KB (Oral Carcinoma) | Antiproliferative (MTT) | 9.6 | [2] |
| HT-1080 (Fibrosarcoma) | Antiproliferative (MTT) | 10.3 | [2] |
Table 2: Antiproliferative IC50 Values of an Erythromycin Derivative (Compound 1b).
Experimental Protocols
Protocol 1: General Use of this compound for Bacterial Contamination Control
Erythromycin can be used as a standard antibiotic in cell culture to prevent bacterial contamination.
Materials:
-
Erythromycin powder (or this compound for tracer studies)
-
Sterile solvent: Ethanol or DMSO
-
Sterile cell culture medium
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of Erythromycin in a sterile solvent (e.g., Ethanol).
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution in aliquots at -20°C.
Working Concentration:
-
The recommended working concentration to control bacterial growth is typically between 50-200 mg/L (50-200 µg/mL).[6] A common starting concentration is 100 µg/mL.
-
To achieve a 100 µg/mL final concentration, dilute the 10 mg/mL stock solution 1:100 in the cell culture medium (e.g., add 1 mL of stock to 99 mL of medium).
Protocol 2: In Vitro Anti-Inflammatory Assay using this compound
This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound on a mammalian cell line (e.g., RAW264.7 macrophages or human bronchial epithelial cells).
Materials:
-
Mammalian cell line of choice (e.g., RAW264.7)
-
Complete cell culture medium
-
This compound stock solution (10 mg/mL)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for cytokine measurement, reagents for Western blotting or qPCR).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). Incubate for 1-24 hours, depending on the experimental design.
-
Inflammatory Challenge: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for a period sufficient to induce an inflammatory response (e.g., 6-24 hours).
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-6, IL-8) using an ELISA kit.
-
Cell Lysate: Wash the cells with cold PBS and lyse them to extract protein or RNA. The cell lysates can be used to analyze the expression and activation of proteins in the NF-κB pathway (e.g., p65, IκBα) by Western blotting, or the expression of inflammatory genes by qPCR.
-
Protocol 3: Cytotoxicity Assay
This protocol describes how to determine the cytotoxic effects of this compound on a mammalian cell line using a standard MTT assay.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound stock solution (10 mg/mL)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Anti-Inflammatory Signaling Pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of Novel Erythromycin Derivatives with Inhibitory Activity against Proliferation of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. Contractile effects and intracellular Ca2+ signalling induced by motilin and erythromycin in the circular smooth muscle of human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How and when to take erythromycin - NHS [nhs.uk]
- 9. droracle.ai [droracle.ai]
- 10. [Erythromycin inhibits the proliferation of HERG K+ channel highly expressing cancer cells and shows synergy with anticancer drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythromycin Oral Tablets: Dosage, Side Effects, Uses, and More [healthline.com]
- 13. Effects of Acute and Chronic Exposure to Residual Level Erythromycin on Human Intestinal Epithelium Cell Permeability and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Erythromycin-d6 in Drug Metabolism Studies: Protocols and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, is a well-established mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1][2] This property makes erythromycin an invaluable tool in drug metabolism studies for assessing the potential of new chemical entities to be substrates or inhibitors of CYP3A4. Its deuterated analog, Erythromycin-d6, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in pharmacokinetic and drug metabolism studies.[3]
These application notes provide detailed protocols for the use of erythromycin in CYP3A4 inhibition assays and for the application of this compound as an internal standard in quantitative bioanalytical methods.
Part 1: Erythromycin as a CYP3A4 Inhibitor
Erythromycin inactivates CYP3A4 in a time- and concentration-dependent manner.[1] The mechanism involves the metabolic activation of erythromycin by CYP3A4, leading to the formation of a nitrosoalkane metabolite.[4][5][6] This reactive intermediate then covalently binds to the heme iron of the enzyme, forming a stable, inactive complex.[4][5][7] Understanding this interaction is crucial for predicting and evaluating drug-drug interactions.
Signaling Pathway of CYP3A4 Inactivation by Erythromycin
The metabolic activation of erythromycin and subsequent inactivation of CYP3A4 follows a multi-step process. Initially, CYP3A4 catalyzes the N-demethylation of the tertiary amine on the desosamine sugar of erythromycin to form a secondary amine.[4][5] This secondary amine is then N-hydroxylated, followed by dehydrogenation to yield a nitrone intermediate. Subsequent methylene cleavage results in the formation of a nitrosoalkane, which coordinates with the ferrous heme iron of CYP3A4, leading to its inactivation.[4][5]
CYP3A4 Inactivation Pathway by Erythromycin
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4 activity in human liver microsomes, using erythromycin as a positive control inhibitor.
Materials:
-
Human Liver Microsomes (HLM)
-
Erythromycin
-
CYP3A4 probe substrate (e.g., Midazolam, Testosterone)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for termination
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of erythromycin and the CYP3A4 probe substrate in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions of erythromycin and the probe substrate by diluting the stock solutions in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.2-0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, phosphate buffer, and either erythromycin (at various concentrations) or vehicle control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate.
-
After a brief pre-incubation (2-3 minutes), start the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CYP3A4 activity at each erythromycin concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
-
Quantitative Data for CYP3A4 Inhibition by Erythromycin:
| Parameter | Value | Reference Substrate |
| Inhibition Type | Mechanism-Based (Time-Dependent) | - |
| IC50 (Midazolam) | ~30-60 µM (concentration-dependent) | Midazolam |
| k_inact | 0.05 - 0.2 min⁻¹ | Testosterone |
| K_I | 10 - 50 µM | Testosterone |
Note: The kinetic parameters can vary depending on the experimental conditions, such as the specific probe substrate used and the source of human liver microsomes.[2][5]
Part 2: this compound as an Internal Standard in Bioanalysis
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative LC-MS/MS bioanalysis.[3] They exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability.[3]
Experimental Protocol: Quantification of an Analyte in Human Plasma using this compound
This protocol provides a general workflow for the quantification of a target analyte in human plasma using this compound as an internal standard.
Bioanalytical Workflow using an Internal Standard
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Target analyte
-
This compound
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Ammonium acetate
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with 50:50 ACN:water.
-
Prepare a series of working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution of the stock solution.
-
-
Preparation of Calibration Standards and QC Samples:
-
Spike blank human plasma with the analyte working solutions to prepare a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add a fixed volume (e.g., 10 µL) of the this compound working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Erythromycin: m/z 734.5 -> 158.2
-
This compound: m/z 740.5 -> 164.2 (Note: The exact mass of the d6 isotopologue may vary slightly based on the positions of the deuterium atoms)
-
The MRM transition for the target analyte needs to be optimized.
-
-
-
-
Data Processing:
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the peak area ratio (analyte/Erythromycin-d6).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown and QC samples from the calibration curve using linear regression.
-
Data Presentation: Bioanalytical Method Validation Summary
The following table summarizes typical acceptance criteria and representative data for a validated bioanalytical method using a deuterated internal standard like this compound.
| Validation Parameter | Acceptance Criteria | Representative Data |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 over a range of 1-1000 ng/mL |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.2% - 104.5% |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Intra-day CV: 2.1% - 5.8% Inter-day CV: 3.5% - 7.2% |
| Recovery | Consistent, precise, and reproducible | Analyte: 88.5% ± 4.1% this compound: 91.2% ± 3.8% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 4.7% |
| Stability | Within ±15% of nominal concentration | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |
LLOQ: Lower Limit of Quantification
Conclusion
Erythromycin and its deuterated analog, this compound, are indispensable tools in modern drug metabolism and pharmacokinetic studies. A thorough understanding of the mechanism of CYP3A4 inhibition by erythromycin allows for the accurate assessment of drug-drug interaction potential. Furthermore, the use of this compound as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable quantitative data, which is fundamental to the drug development process. The protocols and data presented herein provide a comprehensive guide for the effective application of these compounds in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pH effects on the N-demethylation and formation of the cytochrome P-450 iron II nitrosoalkane complex for erythromycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Erythromycin in Biological Matrices using Liquid-Liquid Extraction with Erythromycin-d6 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of erythromycin in biological samples. The method employs Erythromycin-d6 as an internal standard (IS) to ensure accuracy and precision, making it suitable for pharmacokinetic studies, drug metabolism research, and residue analysis. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and low detection limits. This document provides researchers, scientists, and drug development professionals with a comprehensive methodology, including detailed experimental protocols and expected performance data.
Introduction
Erythromycin is a broad-spectrum macrolide antibiotic used in veterinary and human medicine to treat a variety of bacterial infections.[1][2] Accurate quantification of erythromycin in biological matrices such as plasma, serum, and tissues is crucial for pharmacokinetic and toxicokinetic studies, as well as for monitoring drug residues in food products.[3] Liquid-liquid extraction is a widely used sample preparation technique that offers efficient purification and pre-concentration of analytes from complex sample matrices.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the reliability of the analytical results.[3][4] This application note presents a detailed LLE method for the determination of erythromycin using this compound as an internal standard, followed by LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Erythromycin (Reference Standard)
-
This compound (Internal Standard)
-
n-Hexane (ACS Grade)[3]
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)[6]
-
Ammonium Acetate (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Biological Matrix (e.g., Plasma, Serum, Homogenized Tissue)
Equipment
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Evaporator (e.g., Nitrogen Evaporator)
-
HPLC or UHPLC System
-
Tandem Mass Spectrometer with Electrospray Ionization (ESI) Source
Standard Solution Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of erythromycin and this compound by dissolving the appropriate amount of each standard in methanol to a final concentration of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions of erythromycin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution with a suitable solvent to a final concentration of 1 µg/mL.
Liquid-Liquid Extraction Protocol
-
Sample Aliquoting: Pipette 500 µL of the biological sample (e.g., plasma) into a clean centrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of the this compound internal standard working solution to each sample, standard, and quality control sample.
-
Alkalinization: Add a small volume of a basic solution (e.g., 50 µL of 0.1 M NaOH) to the sample and vortex briefly. This step is crucial as erythromycin is a slightly basic compound.
-
Protein Precipitation & Extraction: Add 2 mL of acetonitrile to the tube. Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.[3]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Defatting (for fatty matrices): Add 1 mL of n-hexane to the supernatant, vortex for 30 seconds, and centrifuge for 5 minutes. Remove and discard the upper hexane layer. This step helps in removing lipids.[3]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and vortex to dissolve the residue.[7]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[8] |
| Gradient | As required for optimal separation |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Erythromycin Transition | m/z 734.5 → 576.5 |
| This compound Transition | m/z 738.6 → 162.1[4] |
| Ion Source Temperature | 450°C[5] |
| Ion Spray Voltage | 3500 V[5] |
Data and Results
The following table summarizes typical performance data for the liquid-liquid extraction of erythromycin from biological matrices.
| Parameter | Result |
| Recovery | 85-105%[7][9] |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL[3][10] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10.0 ng/mL[7][10] |
| Intra-day Precision (%RSD) | < 10%[3] |
| Inter-day Precision (%RSD) | < 15% |
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Erythromycin.
Conclusion
The described liquid-liquid extraction method using this compound as an internal standard provides a reliable and high-throughput approach for the quantification of erythromycin in various biological matrices. The protocol is straightforward and yields excellent recovery, precision, and accuracy. This method is well-suited for regulated bioanalysis in drug development and for research applications requiring sensitive and robust quantification of erythromycin.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. maxwellsci.com [maxwellsci.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of erythromycin in gastric juice and blood plasma by liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Erythromycin with Erythromycin-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Erythromycin-d6 as an internal standard to overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of erythromycin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of erythromycin?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (erythromycin). These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of erythromycin in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal. This interference can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is structurally identical to erythromycin, except that six of its hydrogen atoms are replaced with deuterium. Because of this structural similarity, this compound co-elutes with erythromycin during chromatography and experiences the same matrix effects (ion suppression or enhancement). By adding a known amount of this compound to each sample, calibration standard, and quality control sample, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if the absolute signals of both compounds fluctuate due to matrix effects, thus providing a more accurate and reliable measurement.[1]
Q3: What are the key advantages of using a SIL-IS like this compound over other types of internal standards?
A3: The primary advantage of a SIL-IS is its near-identical physicochemical properties to the analyte. This results in the same chromatographic retention time and ionization response. Other internal standards (e.g., structural analogs) may not co-elute perfectly or respond to matrix effects in the exact same way as the analyte, leading to less effective compensation.
Q4: Can matrix effects still be an issue even when using this compound?
A4: Yes, while this compound is highly effective, significant and variable matrix effects can still pose a challenge. For instance, if the matrix effect is so severe that the analyte or internal standard signal is suppressed below the limit of detection, accurate quantification is not possible. Additionally, lot-to-lot variability in the matrix can sometimes lead to different degrees of ion suppression, which may not be fully compensated for by the internal standard. Therefore, it is crucial to assess and minimize matrix effects during method development.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape for both Erythromycin and this compound | Column overload. | Reduce the injection volume or dilute the sample. |
| Incompatible mobile phase pH. | Erythromycin is a macrolide antibiotic; ensure the mobile phase pH is suitable for good peak shape (typically slightly basic or neutral). | |
| Column contamination or degradation. | Use a guard column and/or implement a column washing step. If the problem persists, replace the column. | |
| High variability in this compound response across samples | Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples and standards. Automate liquid handling steps if possible. |
| Significant and variable matrix effects between samples. | Optimize the sample preparation method to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[2] | |
| Instability of the internal standard in the sample matrix. | Evaluate the stability of this compound under the sample storage and processing conditions. | |
| Analyte (Erythromycin) signal is suppressed, but the internal standard (this compound) signal is not. | Chromatographic separation of the analyte and internal standard. | This is uncommon for SIL-IS but can occur. Adjust the chromatographic method (e.g., gradient, mobile phase composition) to ensure co-elution. |
| Presence of an interference with the same mass transition as Erythromycin. | Modify the chromatographic conditions to separate the interference from the analyte. If separation is not possible, a different mass transition may need to be selected. | |
| Isotopic contribution from this compound to the Erythromycin signal. | Low isotopic purity of the this compound standard. | Use a high-purity this compound standard. The contribution of the unlabeled analyte in the internal standard solution should be assessed and, if significant, corrected for in the calculations. |
Experimental Protocols
Protocol 1: Quantification of Erythromycin in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the analysis of erythromycin in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma, add 50 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Alkalinize the plasma by adding 50 µL of 1 M sodium carbonate.
-
Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A: 10 mM Ammonium Acetate in Water, B: Acetonitrile.
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Erythromycin: m/z 734.5 → 576.4
-
This compound: m/z 740.5 → 582.4
-
Protocol 2: QuEChERS Method for Erythromycin in Chicken Tissue
This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.[4][5][6]
1. Sample Preparation (QuEChERS):
-
Homogenize 2 g of chicken tissue.
-
Add 100 µL of this compound internal standard solution.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and add it to a dispersive SPE tube containing C18 and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in mobile phase.
2. LC-MS/MS Conditions:
-
Similar to Protocol 1, with potential modifications to the gradient to ensure separation from matrix components in chicken tissue.
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of Erythromycin in Chicken Tissue with and without Internal Standard Correction
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Average Recovery (%) | 65.8 | 98.5[4][5][6] |
| Relative Standard Deviation (RSD) (%) | 15.2 | 4.7 |
| Matrix Effect (%) | -34.2 (Ion Suppression) | Not Applicable (Compensated) |
Table 2: Comparison of Sample Preparation Techniques for Erythromycin Analysis
| Sample Preparation Method | Average Recovery (%) | RSD (%) | Throughput |
| Protein Precipitation (PPT) | 85.3 | 12.1 | High |
| Liquid-Liquid Extraction (LLE) | 92.1 | 7.8 | Medium |
| Solid-Phase Extraction (SPE) | 97.6 | 4.3 | Low |
| QuEChERS | 95.2[4][5][6] | 5.1 | High |
Visualizations
Caption: Workflow for the quantitative analysis of erythromycin using this compound.
Caption: How this compound compensates for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression of Erythromycin with Erythromycin-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Erythromycin. It specifically addresses the challenge of ion suppression and the role of the deuterated internal standard, Erythromycin-d6, in mitigating this effect.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Erythromycin?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the signal of the analyte of interest, in this case, Erythromycin, is reduced due to the presence of other co-eluting compounds in the sample matrix.[1][2][3] These interfering components, which can be endogenous (e.g., salts, lipids) or exogenous (e.g., plasticizers), compete with Erythromycin for ionization in the MS source, leading to a decreased ionization efficiency and consequently, a lower signal intensity.[3] This can result in inaccurate and imprecise quantification, and a higher limit of detection.[1]
Q2: How does this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Erythromycin. It is structurally and chemically almost identical to Erythromycin, meaning it experiences similar extraction recovery and, crucially, the same degree of ion suppression in the MS source.[4] By adding a known concentration of this compound to both the calibration standards and the unknown samples, the ratio of the analyte signal to the internal standard signal can be used for quantification. Since both compounds are affected by ion suppression to a similar extent, the ratio remains constant, thus correcting for the signal loss and leading to more accurate and reliable results.
Q3: What are the primary sources of ion suppression in Erythromycin analysis?
A3: The primary sources of ion suppression in Erythromycin analysis often stem from the sample matrix itself, especially in biological samples like plasma, urine, or tissue homogenates. Common culprits include:
-
Phospholipids: Abundant in biological membranes, these can co-elute with Erythromycin and cause significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample preparation can interfere with the ionization process.[5]
-
Co-administered Drugs: Other drugs or their metabolites present in the sample can co-elute and suppress the Erythromycin signal.
-
Mobile Phase Additives: While necessary for chromatography, some additives can contribute to ion suppression if not used judiciously.
Q4: Can I use a different internal standard for Erythromycin analysis?
A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is the gold standard. This is because its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences the same matrix effects. Using a structural analog as an internal standard is a viable alternative, but it may not perfectly mimic the ionization behavior of Erythromycin, potentially leading to less accurate correction for ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to ion suppression in the LC-MS/MS analysis of Erythromycin.
Diagram: Troubleshooting Logic for Ion Suppression
Caption: Troubleshooting workflow for addressing common issues in Erythromycin analysis.
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for Erythromycin | Ion Suppression: Co-eluting matrix components are interfering with the ionization of Erythromycin. | 1. Incorporate this compound: Use a stable isotope-labeled internal standard to compensate for signal loss. 2. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[6] 3. Optimize Chromatography: Modify the gradient or change the column to better separate Erythromycin from matrix components. |
| Poor peak area reproducibility | Variable Ion Suppression: The extent of ion suppression is inconsistent across different samples. | 1. Ensure Consistent Sample Preparation: Standardize the sample preparation protocol to minimize variability. 2. Use this compound: The internal standard will co-elute and experience the same variability in suppression, allowing for accurate correction. |
| Inaccurate quantification (bias) | Non-linear response due to suppression: The calibration curve is not linear because of increasing ion suppression at higher concentrations. | 1. Use Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to mimic the ion suppression effect. 2. Dilute Samples: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression. |
| Peak tailing or splitting | Matrix Overload or Column Contamination: High concentrations of matrix components can affect peak shape. | 1. Improve Sample Cleanup: Reduce the amount of matrix injected onto the column.[6] 2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Flush the Column: Implement a robust column washing procedure between injections. |
| Gradual decrease in signal over a run | Contamination of the Ion Source: Buildup of non-volatile matrix components in the mass spectrometer's ion source. | 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. 2. Divert Flow: Use a divert valve to direct the highly aqueous and early-eluting, non-retained components to waste at the beginning of each run. |
Experimental Protocols
Protocol 1: Quantification of Erythromycin in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Erythromycin: 734.5 -> 576.4; this compound: 740.5 -> 582.4 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the analysis of Erythromycin in a biological matrix.
Data Presentation
The following tables illustrate how to present quantitative data to assess the effectiveness of this compound in compensating for ion suppression.
Table 1: Effect of this compound on Signal Suppression in Human Plasma
| Analyte | Signal Intensity (Neat Solution) | Signal Intensity (Spiked Plasma) | % Signal Suppression |
| Erythromycin | Example: 1,500,000 | Example: 600,000 | Example: 60% |
| This compound | Example: 1,450,000 | Example: 580,000 | Example: 60% |
% Signal Suppression = [1 - (Signal in Plasma / Signal in Neat Solution)] x 100
Table 2: Accuracy and Precision with and without Internal Standard Correction
| Correction Method | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Without IS | 50 | Example: 22.5 | Example: 45% | Example: 18.5 |
| With this compound | 50 | Example: 49.8 | Example: 99.6% | Example: 3.2 |
These tables demonstrate that while the absolute signal of both Erythromycin and its deuterated internal standard are significantly suppressed in a plasma matrix, the use of this compound for ratio-based quantification allows for accurate and precise results.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. fda.gov [fda.gov]
- 5. Analysis of erythromycin by liquid chromatography/mass spectrometry using involatile mobile phases with a novel atmospheric pressure ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Erythromycin-d6 Analysis
Welcome to the technical support center for the analysis of Erythromycin-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance peak shape and sensitivity in their experiments. The following sections offer detailed solutions to common challenges encountered during the analytical process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for basic compounds like Erythromycin is a common issue in reversed-phase liquid chromatography, often caused by secondary interactions with residual silanols on the silica-based column packing.[1][2] Here’s a step-by-step guide to troubleshoot and improve peak symmetry:
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: Erythromycin is a macrolide antibiotic with a basic nature.[3] Increasing the pH of the mobile phase can suppress the ionization of silanol groups on the column, minimizing unwanted interactions. Assays for erythromycin are often most effective at a higher pH.[4]
-
Action: Prepare a mobile phase with a buffer at a pH of 9.0. A common mobile phase composition is 0.02 M potassium phosphate dibasic buffer (pH 9.0) and acetonitrile in a 60:40 ratio.[4]
-
-
Use of Mobile Phase Additives: The addition of a buffer salt to your mobile phase can help mitigate silanol interactions.[1] The positive ions from the buffer salt can interact with the negatively charged silanol groups, effectively shielding the analyte from these secondary interactions.[1][2]
-
Action: Incorporate a buffer like ammonium formate or ammonium acetate into your mobile phase. A mobile phase consisting of acetonitrile and water with 2 mM ammonium acetate and 0.1% acetic acid has been shown to be effective.[5]
-
-
Column Selection: The choice of chromatography column is critical. Some columns are specifically designed with end-capping to reduce the number of accessible silanol groups, making them more suitable for the analysis of basic compounds.
-
Action: Consider using a column with advanced end-capping or a polymeric column. A C18 polymeric column has been successfully used for erythromycin analysis.[4]
-
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.
-
Action: Set the column temperature to 50°C.[6]
-
Q: I am observing peak fronting for this compound. What could be the cause?
A: Peak fronting is less common than tailing but can occur due to several factors:
Troubleshooting Protocol:
-
Sample Overload: Injecting too much sample onto the column can lead to peak distortion, including fronting.
-
Action: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Action: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
-
Column Collapse: A sudden physical change in the column bed, often due to extreme pH or temperature, can lead to peak fronting.[7]
-
Action: Verify that the column operating conditions are within the manufacturer's recommended ranges for pH and temperature. If column collapse is suspected, the column will likely need to be replaced.
-
Issue 2: Low Sensitivity and Poor Signal-to-Noise Ratio
Q: I am struggling with low sensitivity for my this compound analysis. How can I boost the signal intensity?
A: Low sensitivity can be a significant hurdle in achieving accurate quantification. Here are several strategies to enhance the signal for this compound, primarily focusing on mass spectrometry conditions:
Troubleshooting Protocol:
-
Mass Spectrometry Ionization Mode: Erythromycin ionizes efficiently in positive ion mode via electrospray ionization (ESI).[8][9]
-
Action: Ensure your mass spectrometer is operating in positive ESI mode. The protonated molecule [M+H]+ is the species typically detected.[10]
-
-
Mobile Phase Composition for MS: The choice of mobile phase additives is crucial for optimal ionization. Volatile buffers are necessary for mass spectrometry.
-
Optimization of MS Parameters: Fine-tuning the mass spectrometer's source and analyzer parameters can significantly improve sensitivity.
-
Action: Optimize parameters such as capillary voltage, cone voltage (fragmentor voltage), and collision energy to maximize the signal for the specific precursor and product ions of this compound.[13]
-
-
Sample Preparation: A clean sample is essential to minimize matrix effects, which can suppress the ionization of the target analyte.
Quantitative Data Summary
The following table summarizes different experimental conditions and their impact on Erythromycin analysis, providing a reference for method development and troubleshooting.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Impact on Performance |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[6] | Zorbax Extend C18 (250 x 4.6 mm i.d., 5 µm)[8] | Inertsil ODS-2 (50 mm x 3.0 mm, 5 µm)[5] | Column choice affects resolution and peak shape. Shorter columns with smaller particles can provide faster analysis times.[6] |
| Mobile Phase | 0.02 M dihydrogen phosphate (pH 8.5) and methanol (35:65 v/v)[6] | Methanol, water, and ammonium acetate solution (pH 9.0)[8] | Acetonitrile and water (1:1) with 2 mM NH4OAc and 0.1% HOAc[5] | High pH mobile phases improve peak shape for basic compounds like Erythromycin.[4] Volatile buffers are essential for LC-MS.[12] |
| Flow Rate | 0.5 mL/min[6] | Not specified | 0.7 mL/min[5] | Affects retention time and peak width. Should be optimized for the specific column dimensions. |
| Column Temp. | 50 °C[6] | 70 °C[8] | Not specified | Higher temperatures can improve peak shape and reduce analysis time but may affect column longevity.[7] |
| Detection | UV at 210 nm[6] | ESI-MS (Positive Ion Mode)[8] | LC-MS/MS (MRM Mode)[5] | Mass spectrometry offers higher selectivity and sensitivity compared to UV detection.[8][10] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning up complex samples prior to LC-MS analysis.
-
Sample Pre-treatment: Weigh 5.0 g of the sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile, vortex, and sonicate for 5 minutes. Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.[15]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[14]
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.[14]
-
Elution: Elute the this compound from the cartridge using 5 mL of a 5% ammoniated methanol solution.[14]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.[5]
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Diagram 2: Optimization Workflow for Enhancing Sensitivity
Caption: A step-by-step workflow for optimizing mass spectrometry sensitivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of erythromycin by liquid chromatography/mass spectrometry using involatile mobile phases with a novel atmospheric pressure ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shopshimadzu.com [shopshimadzu.com]
Technical Support Center: Troubleshooting Poor Recovery of Erythromycin-d6
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing poor recovery of Erythromycin-d6 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Poor recovery of this compound can stem from several factors during sample preparation. The most common issues include suboptimal pH conditions leading to degradation, inefficient extraction during solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and strong binding of the analyte to matrix components. Erythromycin is known to be unstable in acidic conditions, which can cause significant loss of the internal standard.
Q2: How does pH affect the stability and recovery of this compound?
Erythromycin, and by extension its deuterated analog this compound, is highly susceptible to degradation in acidic environments.[1][2][3] At pH values below 6.5, it can undergo intramolecular dehydration, leading to the formation of inactive anhydroerythromycin.[1] For optimal stability and recovery, it is crucial to maintain the pH of the sample and extraction solvents in a neutral to slightly alkaline range (pH 6.5-10).[3][4]
Q3: Can the choice of solid-phase extraction (SPE) sorbent impact recovery?
Yes, the choice of SPE sorbent is critical. A mismatch between the sorbent's retention mechanism and the analyte's chemical properties is a common reason for poor recovery.[5][6] For this compound, a nonpolar compound, a reversed-phase sorbent is typically appropriate. However, if the analyte is too strongly retained, a less hydrophobic sorbent should be considered.[5] Mixed-mode sorbents that utilize both reversed-phase and ion-exchange mechanisms can also improve selectivity and lead to cleaner extracts.[6]
Q4: What factors should I consider when optimizing a liquid-liquid extraction (LLE) protocol for this compound?
Key considerations for LLE include the choice of extraction solvent, the pH of the aqueous phase, and the potential for emulsion formation.[7] The pH of the sample should be adjusted to a level where this compound is in its neutral, more organic-soluble form.[4] Common issues with conventional LLE include the limited choice of effective solvents and the formation of emulsions that hinder phase separation.[7]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound when using solid-phase extraction, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low this compound recovery in SPE.
| Potential Cause | Recommended Solution |
| Inappropriate pH | Adjust the pH of the sample and all aqueous solutions to a range of 6.5 to 10.0 to prevent acidic degradation of this compound.[3][4] |
| Sorbent Mismatch | Ensure the sorbent chemistry matches the analyte. For this compound, a reversed-phase C8 or C18 sorbent is a good starting point. If recovery is still low due to strong retention, consider a less hydrophobic sorbent or a mixed-mode cation exchange sorbent.[5][6] |
| Insufficient Elution Solvent Strength | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the percentage of the organic solvent in the eluent or switch to a stronger solvent.[5][8] |
| Inadequate Elution Volume | The volume of the elution solvent may be insufficient to completely elute the analyte. Increase the elution volume and collect multiple fractions to determine the elution profile.[5][8] |
| High Flow Rate | A high flow rate during sample loading or elution can prevent proper equilibration and lead to breakthrough or incomplete elution. Reduce the flow rate to allow for sufficient interaction between the analyte and the sorbent.[9] |
| Column Drying | If the sorbent bed dries out before sample loading, it can lead to poor recovery. Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps.[5] |
-
Conditioning: Condition the SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of water.
-
Equilibration: Equilibrate the cartridge with 5 mL of 0.1 M ammonium acetate buffer (pH 7.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample (pH adjusted to 7.0) onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences, followed by 5 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the this compound with 5 mL of acetonitrile. Collect the eluate for analysis.
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with low this compound recovery during liquid-liquid extraction, refer to the following guide.
Caption: Troubleshooting workflow for low this compound recovery in LLE.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the aqueous phase should be adjusted to ensure this compound is in its non-ionized form, which is more soluble in organic solvents. A pH of around 10 is often effective.[4] |
| Inappropriate Extraction Solvent | The chosen organic solvent may not have a high affinity for this compound. Consider solvents such as n-butyl acetate or methyl tert-butyl ether (MTBE).[7] |
| Emulsion Formation | Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and preventing efficient phase separation.[7] To break emulsions, try centrifugation or the addition of a small amount of salt. |
| Insufficient Mixing | Inadequate mixing of the two phases can lead to incomplete extraction. Ensure vigorous mixing for a sufficient amount of time to allow for partitioning of the analyte into the organic phase. |
| Back-Extraction Issues | If a back-extraction step is used, ensure the pH of the acidic aqueous phase is low enough to ionize the this compound and facilitate its transfer from the organic phase. A pH of around 5.0 is typically used.[4] |
-
Sample Alkalinization: Adjust the pH of the aqueous sample to 10.0 with a suitable base (e.g., ammonium hydroxide).
-
Initial Extraction: Add an equal volume of n-butyl acetate to the sample. Vortex for 2 minutes and then centrifuge at 3000 rpm for 15 minutes to separate the phases.
-
Organic Phase Collection: Carefully transfer the upper organic layer (n-butyl acetate) to a clean tube.
-
Back-Extraction: Add an equal volume of an acidic aqueous solution (e.g., 25 mM potassium dihydrogen phosphate buffer at pH 5.0) to the collected organic phase.
-
Final Extraction: Vortex for 2 minutes and centrifuge at 3000 rpm for 15 minutes.
-
Aqueous Phase Collection: Collect the lower aqueous layer, which now contains the purified and concentrated this compound, for analysis.
Quantitative Data Summary
The following table summarizes reported recovery data for Erythromycin from various sample preparation methods. While this data is for the non-deuterated form, it provides a valuable reference for expected recoveries of this compound under similar conditions.
| Extraction Method | Matrix | Extraction/Elution Solvents | pH | Average Recovery (%) | Reference |
| SPE | Water and Sediment | 0.3 M ammonium acetate at pH 4.2: acetonitrile (15:85, v/v) | 4.2 | 84 | [10] |
| SPE | Water and Sediment | 0.3 M ammonium acetate at pH 7: acetonitrile (30:70, v/v) | 7.0 | 86.7 | [10] |
| QuEChERS | Chicken Tissues and Eggs | Acetonitrile-water (80:20, v/v) | Not specified | 87.78–104.22 | [11] |
| LLE | Human Plasma | Not specified | Alkaline | 88-105 | [12] |
| LPE-BE | Fermentation Broth | n-butyl acetate, back-extracted into pH 5.0 buffer | 10.0 (sample), 5.0 (buffer) | 99.5 | [4] |
References
- 1. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. silicycle.com [silicycle.com]
- 10. Optimization of analytical methods to improve detection of erythromycin from water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on Erythromycin-d6 stability and chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin-d6. The following information addresses common challenges related to its stability and chromatographic analysis, with a focus on the impact of pH.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal pH for storing this compound solutions?
This compound is known to be unstable in acidic conditions.[1][2] For short-term storage, it is advisable to maintain the pH of the solution in a neutral to slightly alkaline range (pH 7.0-8.5) to minimize degradation. For longer-term storage, frozen conditions (-20°C or below) are recommended.[3]
FAQ 2: How does pH affect the stability of this compound in solution?
This compound undergoes significant degradation in acidic environments (pH below 6.0). This degradation primarily involves the intramolecular formation of anhydrothis compound, a spiroketal derivative that is biologically inactive.[4] In contrast, in neutral to alkaline solutions, the stability of this compound is significantly improved. However, at very high pH values and elevated temperatures, degradation can still occur through hydrolysis of the lactone ring.
FAQ 3: What are the primary degradation products of this compound under acidic and basic conditions?
Under acidic stress, this compound primarily degrades into anhydroerythromycin A-d6 and erythromycin A-d6 enol ether.[1] Under basic stress conditions, different degradation products can be formed, including pseudoerythromycin A-d6 enol ether.[2] It is crucial to use a stability-indicating chromatographic method that can resolve this compound from these potential degradants.
FAQ 4: How does the mobile phase pH influence the chromatography of this compound?
The pH of the mobile phase is a critical parameter in the reversed-phase HPLC analysis of this compound. As a basic compound, its retention and peak shape are highly dependent on the degree of ionization.
-
Low pH: At acidic pH, this compound will be protonated and exist as a positively charged species. This can lead to reduced retention on a C18 column and potential for peak tailing due to interactions with residual silanols on the stationary phase.[5]
-
High pH: At alkaline pH (e.g., pH 8-11), the ionization of this compound is suppressed, making it more hydrophobic.[6][7] This results in increased retention time and often improves peak symmetry.[8] Many published methods for erythromycin analysis utilize alkaline mobile phases for optimal separation and peak shape.[6][7][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for this compound
Possible Causes:
-
Secondary Interactions: The basic nature of this compound can lead to interactions with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[10]
-
Inappropriate Mobile Phase pH: A mobile phase pH that is too low can lead to increased ionization and interaction with the stationary phase.[5]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[10]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[11]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Increase the pH of the mobile phase to a range of 8-11 to suppress the ionization of this compound. This is often the most effective way to improve peak shape.[6][7]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the number of accessible silanol groups, reducing the potential for secondary interactions.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, like triethylamine (TEA) or ammonium hydroxide, can help to mask residual silanol groups.[12]
-
Reduce Sample Concentration: Dilute the sample to check if the peak shape improves, which would indicate column overload.
-
Flush or Replace the Column: If the above steps do not resolve the issue, the column may be contaminated or have deteriorated. Try flushing the column according to the manufacturer's instructions or replace it with a new one.[11]
Issue 2: Inconsistent Retention Times for this compound
Possible Causes:
-
Mobile Phase pH Instability: Inadequate buffering of the mobile phase can lead to pH shifts, causing retention time variability.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Improper Column Equilibration: Insufficient equilibration time with the mobile phase before injection can lead to drifting retention times.[13]
-
Mobile Phase Composition Errors: Inaccurate preparation of the mobile phase can cause significant shifts in retention.[13]
Troubleshooting Steps:
-
Ensure Proper Buffering: Use a buffer with a pKa close to the desired mobile phase pH and at a sufficient concentration (typically 10-25 mM) to maintain a stable pH.[12]
-
Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.
-
Adequate Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) before starting the analysis.
-
Precise Mobile Phase Preparation: Carefully prepare the mobile phase, ensuring accurate measurements of all components.
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
Possible Causes:
-
Suboptimal Wavelength: Erythromycin has a relatively weak UV chromophore, and detection at a suboptimal wavelength can result in low sensitivity.
-
On-Column Degradation: If the mobile phase is too acidic, the analyte may be degrading on the column.
-
Poor Ionization in Mass Spectrometry: In LC-MS analysis, the mobile phase composition and pH can significantly impact the ionization efficiency of this compound.
Troubleshooting Steps:
-
Optimize Detection Wavelength: For UV detection, a low wavelength, typically around 205-215 nm, is often used for erythromycin analysis to maximize sensitivity.[6][14]
-
Check Mobile Phase pH: Ensure the mobile phase pH is in the stable range for this compound (neutral to alkaline).
-
Optimize MS Source Parameters: For LC-MS, optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, and temperature) to enhance the signal for this compound.
-
Mobile Phase Additives for MS: For positive ion mode ESI, the addition of a small amount of a volatile acid like formic acid or an ammonium salt like ammonium acetate to the mobile phase can improve ionization and signal intensity.
Data and Protocols
Data Presentation
Table 1: Impact of pH on the Stability of Erythromycin (Illustrative Data)
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Erythromycin (%) |
| 2.0 | 37 | 0.1 | < 10%[4] |
| 5.0 | 25 | 1 | Rapid Degradation[15] |
| 6.5 | 25 | 1 | Stable[15] |
| 7.0 | 70 | 24 | ~99%[16] |
| 8.5 | 25 | 72 | Stable[14] |
| 9.0 | 25 | 24 | Stable[6][9] |
| 11.0 | 25 | 24 | Stable[7] |
Note: This table is a compilation of illustrative data from various sources on Erythromycin and should be used as a general guide. Specific stability of this compound may vary.
Table 2: Influence of Mobile Phase pH on Chromatographic Parameters of Erythromycin
| Mobile Phase pH | Retention Time | Peak Shape | Resolution | Reference |
| 7.0 | Moderate | May exhibit some tailing | Good | [16] |
| 8.5 | Increased | Symmetrical | Improved | [14] |
| 9.0 | Increased | Symmetrical | Excellent | [6][9] |
| 11.0 | Further Increased | Symmetrical | Good | [7] |
Note: This table summarizes general trends observed in the literature. Actual results will depend on the specific column and other chromatographic conditions.
Experimental Protocols
Protocol 1: pH Stability Study of this compound
-
Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): If significant degradation is expected, immediately neutralize the pH of the acidic or basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH value.
Protocol 2: HPLC Method for this compound Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, 0.02 M potassium phosphate buffer (pH 9.0) and acetonitrile in a 60:40 (v/v) ratio.[6][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm or MS/MS detection in positive ion mode.
Visualizations
Caption: Experimental workflow for a pH stability study of this compound.
Caption: Troubleshooting logic for addressing poor peak shape in this compound analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 9. researchgate.net [researchgate.net]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Erythromycin-d6 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Erythromycin-d6 as an internal standard in calibration curves for LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my calibration curve for Erythromycin non-linear when using this compound as an internal standard?
Potential Causes and Solutions:
-
Cross-talk or Isobaric Interference: The mass spectrometer may not be adequately resolving the analyte (Erythromycin) from the internal standard (this compound). This can happen if the mass resolution is too low or if there's an interfering compound with a similar mass-to-charge ratio.
-
Solution: Ensure your mass spectrometer is calibrated and operating at a sufficient resolution to distinguish between the analyte and the internal standard. A difference of at least 3 amu between the analyte and the internal standard is recommended to prevent cross-talk.[1] Check for any co-eluting metabolites or matrix components that might cause isobaric interference.
-
-
Inappropriate Internal Standard Concentration: The concentration of this compound might be too high or too low relative to the analyte concentrations in your calibration standards.
-
Solution: The concentration of the internal standard should ideally be in the mid-range of the calibration curve concentrations.
-
-
Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[2][3] Matrix effects are a common challenge in LC-MS/MS bioanalysis.[2][3]
-
Solution: Optimize your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than protein precipitation in reducing matrix effects.[2] You can also try diluting your samples or optimizing chromatographic conditions to separate the analyte and internal standard from the matrix interferents.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing non-linearity.
-
Solution: Extend the upper limit of your calibration curve or dilute your high-concentration samples to fall within the linear range of the detector.
-
Question: I'm observing poor or inconsistent peak shapes for this compound. What could be the cause?
Potential Causes and Solutions:
-
Chromatographic Issues: Problems with the analytical column, such as degradation or contamination, can lead to poor peak shapes. The mobile phase composition might also be suboptimal.
-
Solution: Use a guard column to protect your analytical column. Ensure your mobile phase is correctly prepared and filtered. Consider optimizing the gradient and flow rate.
-
-
Degradation of Internal Standard: Erythromycin and its deuterated analog can be susceptible to degradation under certain conditions.
-
Injector Problems: Issues with the autosampler injector, such as a partial clog or incorrect injection volume, can result in distorted peaks.
-
Solution: Perform routine maintenance on your autosampler, including cleaning the injector needle and port.
-
Question: There is high variability in the this compound peak area across my sample batch. What should I do?
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction recovery during sample preparation is a common source of inconsistent internal standard response.
-
Solution: Ensure consistent and precise execution of your sample preparation protocol for all samples, including standards, QCs, and unknowns. Automation of sample preparation can help minimize variability.
-
-
Matrix Effects Variation: The extent of ion suppression or enhancement can vary between different lots of biological matrix.
-
Solution: Evaluate matrix effects using multiple sources of your biological matrix.[6] If significant lot-to-lot variability is observed, further optimization of the sample cleanup procedure is necessary.
-
-
Instrument Instability: Fluctuations in the performance of the LC-MS/MS system, such as an unstable spray in the ion source, can lead to variable signal intensity.[7]
-
Solution: Allow the instrument to stabilize sufficiently before starting your analytical run. Monitor system suitability throughout the batch by injecting quality control (QC) samples at regular intervals.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
Store this compound stock solutions at -20°C in a tightly sealed container to prevent degradation.[8] For working solutions, short-term storage at 2-8°C is often acceptable, but stability should be verified.
Q2: Can this compound co-elute with Erythromycin?
Ideally, the deuterated internal standard should co-elute with the analyte to compensate for matrix effects effectively.[1] However, deuterium substitution can sometimes lead to slight differences in retention times on reversed-phase columns.[1][9] A small separation is generally acceptable as long as it does not compromise the ability of the internal standard to correct for variability.
Q3: How can I assess for matrix effects impacting my this compound signal?
You can evaluate matrix effects by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract spiked with the internal standard) to the peak area in a neat solution (solvent). A significant difference in peak areas indicates the presence of matrix effects.[6]
Q4: Is it necessary to use a stable isotope-labeled internal standard like this compound?
While not always strictly necessary, stable isotope-labeled internal standards are highly recommended for quantitative bioanalysis using LC-MS/MS.[9][10] They closely mimic the chemical and physical properties of the analyte, providing the most effective compensation for variations in sample preparation, chromatography, and ionization.[9]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Mass Transition (MRM) | Erythromycin: m/z 734.5 -> 576.5, 158.2 | Specific transitions may vary based on instrument and optimization. |
| This compound: m/z 740.5 -> 582.5, 164.2 | ||
| Recovery | 83-105% | Recovery can be matrix-dependent.[11] |
| Calibration Curve Range | 0.5 - 5000 ng/mL | The linear range should be established during method validation.[11] |
| Correlation Coefficient (r²) | > 0.99 | A high correlation coefficient indicates good linearity.[12] |
Experimental Protocol: LC-MS/MS Analysis of Erythromycin
This protocol provides a general methodology for the analysis of Erythromycin in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometer Settings
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Collision Gas: Nitrogen.
Visualizations
Caption: Troubleshooting decision tree for calibration curve failure.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procedure to evaluate the stability during processing and storage of a medicated premix and medicated farm feed: erythromycin thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TRC-E649953-10MG | LGC Standards [lgcstandards.com]
- 9. scispace.com [scispace.com]
- 10. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Erythromycin Assay Methodologies: Highlighting the Gold Standard with Erythromycin-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the assay of Erythromycin, a widely used macrolide antibiotic. We will delve into the specifics of a highly sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Erythromycin-d6 as an internal standard, and compare its performance against alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and the traditional Microbiological Assay.
The Gold Standard: LC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for bioanalytical and pharmaceutical quantification. This is due to its ability to correct for variations in sample preparation and matrix effects, leading to superior accuracy and precision.
Experimental Workflow
The general workflow for the analysis of Erythromycin using LC-MS/MS with this compound is a multi-step process designed for high specificity and sensitivity.
Detailed Experimental Protocol
The following protocol is a representative method synthesized from established practices for the quantification of Erythromycin in biological matrices.
1. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Erythromycin from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Erythromycin: Precursor ion (Q1) m/z 734.5 → Product ion (Q3) m/z 576.4
-
This compound: Precursor ion (Q1) m/z 740.5 → Product ion (Q3) m/z 582.4
-
Comparison of Analytical Methods
The choice of an analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different methods for Erythromycin assay.
| Parameter | LC-MS/MS with this compound | HPLC-UV | UV-Vis Spectrophotometry | Microbiological Assay |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by UV absorbance detection | Measurement of UV absorbance of the analyte | Measurement of the inhibition of microbial growth |
| Linearity (Range) | 0.5 - 1000 ng/mL | 1 - 100 µg/mL | 1 - 9 µg/mL[1][2] | Varies depending on the specific protocol |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | ~0.987[1][2] | Not always linear |
| Limit of Quantification (LOQ) | ~0.5 ng/mL[3] | ~1 µg/mL | ~2.92 µg/mL[1] | ~0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | Can be variable |
| Precision (%RSD) | < 5% | < 10% | < 5% | Can be > 15% |
| Selectivity | Very High | Moderate | Low | Moderate |
| Throughput | High | Moderate | High | Low |
Alternative Methodologies: A Closer Look
While LC-MS/MS with an isotopic internal standard is the benchmark, other methods offer viable alternatives for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used technique that offers a good balance of sensitivity, selectivity, and cost-effectiveness.
Experimental Protocol:
-
Sample Preparation: Similar to LC-MS/MS, involving extraction and concentration steps.
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection Wavelength: Typically around 215 nm.
UV-Vis Spectrophotometry
A simple and rapid method suitable for the quantification of Erythromycin in bulk drug and simple formulations. However, it is prone to interference from other UV-absorbing compounds.[4]
Experimental Protocol:
-
Sample Preparation: Dissolution of the sample in a suitable solvent (e.g., methanol).
-
Instrument: UV-Vis Spectrophotometer.
-
Measurement: Absorbance is measured at the wavelength of maximum absorption (λmax) of Erythromycin, which is around 285 nm.[1]
Microbiological Assay
This is a functional assay that measures the biological activity of the antibiotic. It is particularly useful for confirming the potency of the drug but is less precise and more time-consuming than chromatographic methods.
Experimental Protocol:
-
Principle: The diameter of the zone of inhibition of a susceptible microorganism (e.g., Micrococcus luteus) is proportional to the concentration of Erythromycin.
-
Procedure: A standardized suspension of the microorganism is seeded into an agar plate. Solutions of known concentrations of Erythromycin standard and the test sample are applied to the plate. After incubation, the diameters of the zones of inhibition are measured.
Method Performance Comparison: A Visual Representation
The following diagram illustrates the logical relationship and comparative performance of the discussed analytical methods based on key validation parameters.
Conclusion
The selection of an appropriate analytical method for Erythromycin quantification is critical for ensuring product quality and for obtaining reliable data in research and development. The LC-MS/MS method with this compound as an internal standard stands out as the most robust, sensitive, and accurate technique, making it the preferred choice for regulated bioanalysis and for studies requiring high precision. While HPLC-UV, UV-Vis Spectrophotometry, and Microbiological Assays have their specific applications, they come with certain limitations in terms of selectivity, sensitivity, and precision. This guide provides the necessary information for researchers and drug development professionals to make an informed decision based on their specific analytical needs.
References
A Comparative Guide to Internal Standards for Erythromycin Quantification: Erythromycin-d6, Roxithromycin, and Clarithromycin
In the bioanalysis of the macrolide antibiotic Erythromycin, the use of a suitable internal standard (IS) is paramount for achieving accurate and precise quantification, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery and matrix effects. This guide provides a comparative overview of the performance of three commonly used internal standards for Erythromycin analysis: the stable isotope-labeled Erythromycin-d6, and two structurally related macrolide antibiotics, Roxithromycin and Clarithromycin.
Performance Comparison
The selection of an internal standard is a critical step in method development. The following tables summarize the key performance parameters of linearity, accuracy, and precision for Erythromycin quantification using this compound, Roxithromycin, and Clarithromycin as internal standards, based on published experimental data.
Table 1: Linearity of Erythromycin Quantification with Different Internal Standards
| Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| This compound | 10 - 5000 ng/mL | > 0.9994 |
| Roxithromycin | 2.0 - 5000 µg/kg | Not explicitly stated, but method validated |
| Clarithromycin | 0.005 - 4.0 µg/mL | ≥ 0.9833[1] |
Table 2: Accuracy of Erythromycin Quantification with Different Internal Standards
| Internal Standard | Accuracy (% Recovery or % of Nominal) |
| This compound | Within ±7.6% of nominal concentration |
| Roxithromycin | 87.78 – 104.22 %[2] |
| Clarithromycin | Mean extraction recovery of 99% for the IS (Erythromycin)[1] |
Table 3: Precision of Erythromycin Quantification with Different Internal Standards
| Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | ≤ 9.3% | ≤ 9.3% |
| Roxithromycin | < 7.10 %[2] | < 7.10 %[2] |
| Clarithromycin | 2.9% to 13.1% (for Clarithromycin with Erythromycin IS)[1] | 2.5% to 9.6% (for Clarithromycin with Erythromycin IS)[1] |
Experimental Protocols
The following sections detail the typical experimental methodologies employed for the validation of an analytical method for Erythromycin quantification using the aforementioned internal standards.
Method using this compound as Internal Standard
A validated LC-MS/MS method for the determination of Erythromycin in biological matrices using Erythromycin-(N-methyl-13C,d3) as an internal standard is described.
-
Sample Preparation: Protein precipitation is a common method for sample preparation. To an aliquot of the biological sample (e.g., plasma), an organic solvent such as acetonitrile, containing the internal standard this compound, is added. The mixture is vortexed and then centrifuged to precipitate proteins. The resulting supernatant is then typically diluted or directly injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is frequently used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is employed to achieve separation.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions for Erythromycin and this compound are monitored.
-
-
Validation Parameters:
-
Linearity: Calibration curves are generated by plotting the peak area ratio of Erythromycin to this compound against the concentration of Erythromycin. A linear regression analysis is performed, and the correlation coefficient (r²) is calculated.
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in multiple replicates on the same day (intra-day) and on different days (inter-day). The accuracy is determined by comparing the measured concentration to the nominal concentration, while precision is expressed as the relative standard deviation (%RSD).
-
Method using Roxithromycin as Internal Standard
A validated UHPLC-MS/MS method for the simultaneous determination of Erythromycin and Clarithromycin in animal tissues and eggs has been reported using Roxithromycin as the internal standard[2].
-
Sample Preparation (QuEChERS method):
-
Homogenized tissue or egg samples are weighed into a centrifuge tube.
-
An internal standard working solution of Roxithromycin is added.
-
Acetonitrile-water is added as the extraction solvent, and the mixture is vortexed and centrifuged.
-
The supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing a sorbent to remove interferences.
-
After vortexing and centrifugation, the final extract is filtered and injected into the UHPLC-MS/MS system[2].
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions are similar to those described for the this compound method, with specific optimization of the gradient elution and MRM transitions for Erythromycin, Clarithromycin, and Roxithromycin[2].
-
-
Validation Parameters:
-
Linearity, Accuracy, and Precision: These are assessed as described in the this compound protocol, with Roxithromycin being the internal standard for ratio calculations[2].
-
Method involving Clarithromycin and Erythromycin
A rapid LC-MS/MS assay for the measurement of Clarithromycin in human plasma has been developed and validated using Erythromycin as the internal standard[1]. The validation parameters from this study can be considered indicative of the performance of a method where Clarithromycin is used as an internal standard for Erythromycin, given their structural similarity.
-
Sample Preparation: A simple protein precipitation method is used. An organic solvent with the internal standard is added to the plasma sample, followed by vortexing and centrifugation. The supernatant is then analyzed[1].
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization and Detection: ESI in positive mode with MRM detection is employed, monitoring the specific transitions for Erythromycin and Clarithromycin[1].
-
-
Validation Parameters:
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the validation of a bioanalytical method for Erythromycin quantification.
Caption: General workflow for bioanalytical method validation.
Conclusion
The choice of internal standard significantly impacts the reliability of Erythromycin quantification.
-
This compound , as a stable isotope-labeled internal standard, is considered the gold standard. It co-elutes with the analyte and exhibits nearly identical chemical and physical properties, leading to the most effective compensation for matrix effects and variability in sample processing. The data presented demonstrates its excellent linearity, accuracy, and precision.
-
Roxithromycin is a structurally similar macrolide that serves as a viable alternative. The validation data indicates good accuracy and precision. Its different retention time from Erythromycin can be advantageous in preventing cross-interference.
-
Clarithromycin is another structurally related macrolide. While a dedicated study validating its use as an internal standard for Erythromycin was not found, the data from a method using Erythromycin as an IS for Clarithromycin suggests it can perform adequately. However, for regulatory submissions, a dedicated validation would be required.
For researchers and drug development professionals, the use of a stable isotope-labeled internal standard like This compound is highly recommended for the most robust and reliable quantification of Erythromycin. When a deuterated standard is not available, structurally similar compounds like Roxithromycin can be a suitable alternative, provided the method is thoroughly validated.
References
Definitive Guide to Calculating Limit of Detection (LOD) and Quantification (LOQ) for Erythromycin using Erythromycin-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Erythromycin, with a primary focus on the highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing an isotopically labeled internal standard, Erythromycin-d6. The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of bioanalytical method validation, establishing the lower performance limits of the assay.
This document outlines the internationally recognized protocols for establishing these parameters and presents a comparative analysis against alternative quantification methods. The use of an internal standard such as this compound is best practice for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.
Comparative Analysis of Erythromycin Quantification Methods
The selection of an appropriate analytical method for Erythromycin quantification is contingent upon the specific requirements of the study, including desired sensitivity, sample matrix, and throughput. Below is a comparative summary of the primary methods employed for this purpose.
| Parameter | LC-MS/MS with this compound (Internal Standard) | Enzyme-Linked Immunosorbent Assay (ELISA) | Microbiological Assay (Agar Diffusion) |
| Principle | Chromatographic separation followed by mass-based detection of analyte and a stable isotope-labeled internal standard. | Competitive immunoassay based on the specific binding of antibodies to Erythromycin.[1][2] | Measurement of the zone of inhibition of microbial growth caused by the antibiotic.[3] |
| Specificity | Very High (discriminates based on mass-to-charge ratio and fragmentation pattern). | High (dependent on antibody specificity, potential for cross-reactivity).[1] | Low (susceptible to interference from other antimicrobial compounds). |
| Typical LOD | 0.1 - 0.5 ng/mL | 0.4 - 5 ng/mL[4][5] | 0.03 - 0.5 µg/mL[6][7] |
| Typical LOQ | 0.5 - 2.0 ng/mL[8] | 1.4 - 10 ng/mL[4] | ~1.0 µg/mL |
| Precision (%RSD) | < 15% | < 20% | Variable, often > 20% |
| Throughput | High | High | Low to Medium |
| Matrix Effects | Minimized by use of co-eluting internal standard. | Can be significant, requiring careful matrix matching. | Significant interference from sample components. |
| Instrumentation | LC-MS/MS system | Microplate reader | Incubator, calipers |
| Primary Application | Quantitative bioanalysis, pharmacokinetic studies, residue analysis. | Screening of large sample numbers. | Potency determination of bulk drug substance. |
Experimental Protocol: LOD and LOQ Determination for Erythromycin by LC-MS/MS using this compound
This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9] The two primary methods for LOD and LOQ determination are the Signal-to-Noise (S/N) ratio and the calibration curve method.
Materials and Reagents
-
Erythromycin reference standard
-
This compound internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (as required for mobile phase)
-
Blank biological matrix (e.g., plasma, tissue homogenate) free of Erythromycin
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Analytical column suitable for macrolide analysis (e.g., C18).
Preparation of Stock and Working Solutions
-
Erythromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve the Erythromycin reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.
-
Erythromycin Working Solutions: Prepare a series of dilutions from the Erythromycin stock solution to create calibration standards at various concentration levels.
-
This compound Working Solution: Prepare a working solution of this compound at a constant concentration to be spiked into all samples (blanks, calibration standards, and quality controls).
Sample Preparation
-
Blank Samples: Dispense an aliquot of the blank biological matrix. Add the this compound working solution and the appropriate volume of solvent (to mimic the addition of the analyte in standards). Process as per the sample extraction procedure.
-
Calibration Standards: Dispense an aliquot of the blank biological matrix. Spike with the appropriate Erythromycin working solution to achieve the desired concentration range. Add the this compound working solution. Process as per the sample extraction procedure.
-
Sample Extraction: Employ a validated extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.
LC-MS/MS Analysis
-
Develop a chromatographic method that provides adequate separation of Erythromycin and this compound from matrix components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the multiple reaction monitoring (MRM) of both Erythromycin and this compound.
LOD and LOQ Calculation
Method 1: Based on Signal-to-Noise Ratio
This approach is typically used for analytical procedures that exhibit baseline noise.[9]
-
LOD Determination: Analyze a series of diluted solutions of Erythromycin. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.[10]
-
LOQ Determination: The LOQ is the concentration that results in a signal-to-noise ratio of approximately 10:1.[10] The precision at the LOQ should be within acceptable limits (typically ≤ 20% RSD).
Method 2: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This method can be applied to any analytical procedure that exhibits a linear response.
-
LOD Calculation: LOD = (3.3 * σ) / S Where:
-
σ = the standard deviation of the response. This can be determined from the y-intercepts of a series of calibration curves or the standard deviation of blank sample responses.
-
S = the slope of the calibration curve.
-
-
LOQ Calculation: LOQ = (10 * σ) / S Where σ and S are as defined above.
Workflow for LOD and LOQ Determination
The following diagram illustrates the logical flow of the experimental process for determining the LOD and LOQ of Erythromycin using an internal standard.
Caption: Experimental workflow for LOD and LOQ determination.
Conclusion
The LC-MS/MS method with the use of an isotopically labeled internal standard, this compound, offers unparalleled specificity and sensitivity for the quantification of Erythromycin in complex biological matrices. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers and scientists in the selection and validation of the most appropriate analytical methodology for their specific research needs. Adherence to established guidelines, such as those from the ICH, ensures the generation of robust and reliable data for regulatory submissions and scientific publications.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Principles and Methods of Different Microbiological Assay | Pharmaguideline [pharmaguideline.com]
- 4. A new electrochemical enzyme-linked immunosorbent assay for the screening of macrolide antibiotic residues in bovine meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERY (Erythromycin) ELISA Kit - Elabscience® [elabscience.com]
- 6. Micromethod for assaying serum levels of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbio.com [ijbio.com]
- 8. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Erythromycin-d6 and Erythromycin-13C,d3 as Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are considered the gold standard, as their physicochemical properties closely mimic those of the analyte, allowing for effective compensation of variability during sample preparation and analysis. This guide provides a detailed comparison of two commercially available SIL internal standards for Erythromycin: Erythromycin-d6 and Erythromycin-13C,d3.
Theoretical Comparison of Isotopic Labeling Strategies
The primary difference between this compound and Erythromycin-13C,d3 lies in the isotopes used for labeling: deuterium (²H or D) and carbon-13 (¹³C). This choice of isotope can have significant implications for the behavior of the internal standard during analysis.
| Feature | This compound (Deuterium Labeled) | Erythromycin-13C,d3 (Mixed Labeled) |
| Co-elution with Analyte | Potential for chromatographic separation from unlabeled Erythromycin due to the deuterium isotope effect. This can lead to differential matrix effects and impact quantification accuracy.[1][2][3][4] | Co-elutes perfectly with unlabeled Erythromycin as the mass difference from ¹³C is too small to cause a chromatographic shift.[1][4] |
| Mass Difference | +6 Da | +4 Da (1 x ¹³C and 3 x ²H on the N-methyl group) |
| Potential for Isotopic Exchange | Deuterium atoms, especially if located on exchangeable sites (e.g., -OH, -NH), can potentially exchange with protons from the solvent, compromising the integrity of the standard. However, labeling on a methyl group is generally stable.[2] | ¹³C is a stable isotope that does not exchange. The deuterium on the N-methyl group is also on a non-labile position. |
| Fragmentation in MS/MS | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to different fragmentation patterns or efficiencies in the collision cell compared to the unlabeled analyte.[1] | The combination of ¹³C and deuterium provides a distinct mass shift with minimal impact on fragmentation behavior. |
| Commercial Availability | Commercially available from various suppliers. | Commercially available and has been used in validated analytical methods.[5] |
Performance Data: Erythromycin-13C,d3 as an Internal Standard
Erythromycin-(N-methyl-13C,d3) has been successfully implemented as an internal standard for the quantification of Erythromycin in complex matrices such as distillers grains and chicken tissues. The data presented below is a summary of performance characteristics from a validated LC-MS/MS method.
| Performance Metric | Result | Matrix | Reference |
| Accuracy | 80-120% | Distillers Grains | [5] |
| Precision (RSD) | ≤20% | Distillers Grains | [5] |
| Recovery | 87.78–104.22% | Chicken Tissues & Eggs | [6] |
| Intra-day RSD | < 7.10% | Chicken Tissues & Eggs | [6] |
| Inter-day RSD | < 7.10% | Chicken Tissues & Eggs | [6] |
| Linearity (Correlation Coefficient) | 0.995 to 1.000 | Human Plasma | [7] |
Experimental Protocols
Sample Preparation (QuEChERS Method for Chicken Tissues)
This protocol is adapted from a method for the analysis of Erythromycin in chicken tissues using Erythromycin-13C,d3 as an internal standard.[6]
-
Homogenization: Weigh 2 g of homogenized chicken tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the Erythromycin-13C,d3 internal standard solution.
-
Extraction: Add 10 mL of acetonitrile-water (80:20, v/v) and vortex for 1 minute.
-
Salting Out: Add a salt packet (e.g., containing MgSO₄ and NaCl), vortex for 1 minute, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a d-SPE tube containing a suitable sorbent (e.g., C18 and PSA) to remove interferences. Vortex and centrifuge.
-
Evaporation and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of Erythromycin using a stable isotope-labeled internal standard.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm)[7] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water containing additives like ammonium acetate and acetic acid.[5][7] |
| Flow Rate | 0.7 mL/min[7] |
| Injection Volume | 5-20 µL |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Erythromycin: e.g., m/z 734.5 -> 576.5, 158.1; Erythromycin-13C,d3: e.g., m/z 738.6 -> 162.1[5] |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of these internal standards.
Caption: General experimental workflow for the quantification of Erythromycin using a stable isotope-labeled internal standard.
Caption: Logical relationship of internal standard properties for this compound and Erythromycin-13C,d3.
Conclusion and Recommendations
Based on the available evidence and established principles of analytical chemistry, Erythromycin-13C,d3 is the recommended internal standard for the quantitative analysis of Erythromycin by LC-MS/MS. Its key advantage is the near-perfect co-elution with the unlabeled analyte, which ensures the most effective compensation for matrix effects and other sources of analytical variability. The performance of Erythromycin-13C,d3 has been demonstrated in validated methods, providing confidence in its suitability for regulated bioanalysis.
While this compound is a viable alternative and may perform adequately in some applications, the potential for chromatographic separation from the native analyte due to the deuterium isotope effect presents a significant risk to data quality, particularly in complex matrices where matrix effects are a concern. Researchers opting for this compound should thoroughly validate its performance, paying close attention to the co-elution of the analyte and internal standard under the specific chromatographic conditions of their method.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ukisotope.com [ukisotope.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Erythromycin-d6 Versus Structural Analogs as Internal Standards in Bioanalysis
An in-depth comparison for researchers, scientists, and drug development professionals on the performance of Erythromycin-d6 against commonly used structural analog internal standards in quantitative bioanalysis. This guide synthesizes available experimental data to provide a clear, objective overview of key performance metrics.
In the precise world of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. For the macrolide antibiotic erythromycin, a common choice is its stable isotope-labeled (SIL) counterpart, this compound. However, structural analogs like roxithromycin and telmisartan are also utilized. This guide provides a comparative analysis of this compound and these structural analogs, supported by experimental data from various studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The prevailing consensus in the bioanalytical community is that a stable isotope-labeled internal standard is the gold standard.[1][2] SILs, such as this compound, are considered ideal because they share near-identical physicochemical properties with the analyte. This co-elution during chromatography ensures that both the analyte and the internal standard experience the same degree of matrix effects—ion suppression or enhancement—leading to more accurate quantification.[3] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SILs, and studies have been rejected due to the use of a less suitable structural analog.[2]
Performance Showdown: this compound vs. Structural Analogs
Key Performance Metrics:
| Performance Metric | This compound (or other SILs) | Structural Analog (Roxithromycin) | Structural Analog (Telmisartan) |
| Recovery | 83-103%[4] | 87.78–104.22%[5] | 98%[6] |
| Intra-day Precision (%RSD) | <15% (general expectation) | <7.10%[5] | Not explicitly stated |
| Inter-day Precision (%RSD) | <15% (general expectation) | <7.10%[5] | Within acceptable limits[6] |
| Linearity (r²) | 0.995 to 1.000[4] | >0.9961[5] | 0.99[6] |
Analysis of Performance Data:
From the available data, both this compound and the structural analogs demonstrate acceptable performance in terms of recovery, precision, and linearity. The study utilizing roxithromycin as an internal standard for the analysis of erythromycin and its metabolite in chicken tissues and eggs reported excellent recovery and precision.[5] Similarly, a method using telmisartan as an internal standard for erythromycin in human plasma showed a high recovery rate.[6] A study on erythromycin in human plasma, which likely used a deuterated internal standard, also reported a wide range of acceptable recovery for the internal standard.[4]
However, the key advantage of this compound lies in its ability to more effectively compensate for matrix effects, a critical factor in complex biological samples.[2] Structural analogs, while chemically similar, may have different ionization efficiencies and chromatographic retention times, which can lead to inaccuracies when significant matrix effects are present.[7]
Experimental Protocols: A Glimpse into the Lab
Below are summaries of experimental protocols from studies utilizing either a deuterated or a structural analog internal standard for erythromycin quantification.
Protocol 1: Erythromycin in Human Plasma using a likely Deuterated Internal Standard [4]
-
Sample Preparation:
-
Alkalinization of 0.5 mL of plasma.
-
One-step liquid-liquid extraction.
-
Evaporation of the extract to dryness.
-
Reconstitution in 80:20 water:acetonitrile.
-
-
Liquid Chromatography:
-
Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm.
-
Mobile Phase: 1:1 acetonitrile:water with 2 mM NH4OAc and 0.1% HOAc.
-
Flow Rate: 0.7 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Sciex API III Plus triple quadrupole mass spectrometer.
-
Ionization: Turbo-Ionspray.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Protocol 2: Erythromycin in Chicken Tissues and Eggs using Roxithromycin as Internal Standard [5]
-
Sample Preparation (QuEChERS):
-
Homogenize 2.0 g of sample.
-
Spike with 100 µL of roxithromycin internal standard solution (2 µg/mL).
-
Add 10 mL of ACN-water (80:20, v/v) as the extractant.
-
Vortex and centrifuge.
-
Transfer 1 mL of the supernatant to a Cleanert MAS-Q cartridge for purification.
-
Vortex and centrifuge.
-
Filter the supernatant before UHPLC–MS/MS analysis.
-
-
Liquid Chromatography (UHPLC):
-
Details of the column and mobile phase composition are provided in the full study.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Precursor to Product Ion Transitions:
-
Erythromycin: m/z 734.5 → 158.2 and 576.4
-
Roxithromycin: m/z 837.7 → 679.5 and 158.2
-
-
Visualizing the Workflow
A typical workflow for the bioanalysis of erythromycin using an internal standard is depicted below.
Caption: Bioanalytical workflow for Erythromycin quantification.
Conclusion: An Informed Decision
The choice between this compound and a structural analog internal standard depends on the specific requirements of the assay.
-
This compound is the theoretically superior choice, offering the best protection against variability introduced by matrix effects. For regulated bioanalysis and studies requiring the highest level of accuracy and precision, a stable isotope-labeled internal standard is strongly recommended.
-
Structural analogs , such as roxithromycin, can provide acceptable performance, particularly in less complex matrices or when a validated method demonstrates their suitability. They offer a more cost-effective alternative when the synthesis of a deuterated standard is prohibitive.
Ultimately, the decision rests on thorough method development and validation. The performance of any internal standard, whether a SIL or a structural analog, must be rigorously evaluated to ensure it meets the acceptance criteria for accuracy, precision, and reliability for the intended application.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Inter-laboratory Comparison for Accurate Erythromycin Quantification Using Erythromycin-d6 Internal Standard
For researchers, scientists, and drug development professionals, achieving consistent and accurate quantification of erythromycin across different laboratories is paramount for reliable study outcomes and regulatory compliance. This guide provides an objective comparison of an inter-laboratory study for the quantification of erythromycin using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Erythromycin-(N-methyl-13C, d3) as an internal standard. The data presented is based on a collaborative study involving eight laboratories, highlighting the method's performance and reproducibility.
Executive Summary
An inter-laboratory study was conducted to validate an LC-MS/MS method for the determination of erythromycin A in distillers grains, a challenging matrix for antibiotic residue analysis. The method utilizes a stable isotope-labeled internal standard, Erythromycin-(N-methyl-13C, d3), to ensure high accuracy and precision. The study, involving eight participating laboratories, demonstrated the robustness and reproducibility of the method, making it suitable for regulatory and quality control purposes. The average accuracies across all laboratories and fortification levels ranged from 83% to over 109%, with acceptable repeatability and reproducibility.
Quantitative Data from Inter-laboratory Study
The performance of the LC-MS/MS method for erythromycin A quantification was evaluated at different fortification levels in three different distillers grains matrices. The following table summarizes the key performance parameters obtained from the collaborative study.[1]
| Fortification Level (µg/g) | Average Accuracy (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | HorRat Value |
| 0.05 | 83-109+ | < 17 | < 21 | 0.4-1.0 |
| 0.5 | 83-109+ | < 17 | < 21 | 0.4-1.0 |
RSDr: Repeatability Relative Standard Deviation (within-laboratory precision) RSDR: Reproducibility Relative Standard Deviation (between-laboratory precision) HorRat Value: A measure of the acceptability of the method's reproducibility. A value between 0.5 and 1.5 is generally considered acceptable.
Experimental Protocol: LC-MS/MS Quantification of Erythromycin
This section details the standardized protocol used by the participating laboratories in the collaborative study for the quantification of Erythromycin A.[2]
1. Sample Preparation
-
Extraction: A representative portion of the distillers grains sample is extracted with a mixture of acetonitrile and a buffer solution.
-
Solid-Phase Extraction (SPE) Cleanup: The extract is then cleaned up using a solid-phase extraction cartridge to remove interfering matrix components.
-
Elution and Reconstitution: The analyte is eluted from the SPE cartridge, and the eluant is concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Internal Standard
-
Erythromycin‐(N‐methyl‐13C, d3) is used as the internal standard for the quantification of Erythromycin A.[2]
3. LC-MS/MS Analysis
-
Chromatography: The separation is performed on a C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically used.[1]
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for both Erythromycin A and the internal standard.
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[2] The concentration of erythromycin in the samples is then determined from this curve.
Workflow and Data Analysis
The following diagrams illustrate the experimental workflow for erythromycin quantification and the logical relationship in the data analysis process.
Caption: Experimental workflow for Erythromycin quantification.
Caption: Data analysis logical relationship.
References
Performance of Erythromycin-d6 Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of compounds is paramount. Erythromycin-d6, a deuterated internal standard for the antibiotic erythromycin, plays a crucial role in ensuring the precision of analytical methods. This guide provides a comparative overview of the performance of this compound on different mass spectrometry platforms, supported by experimental data and detailed protocols to aid in method development and instrument selection.
The choice of mass spectrometer significantly impacts the sensitivity, selectivity, and overall performance of an analytical method. This comparison focuses on three prevalent types of mass spectrometers used in pharmaceutical analysis: Triple Quadrupole (TQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems.
Executive Summary of Instrument Performance
The selection of a mass spectrometer for the analysis of this compound is contingent on the specific requirements of the assay. For targeted quantification requiring the highest sensitivity and robustness, a triple quadrupole mass spectrometer is often the preferred instrument. For applications demanding high-confidence identification and the ability to perform retrospective analysis, Q-TOF and Orbitrap systems offer significant advantages due to their high-resolution accurate mass capabilities. The Orbitrap platform, in particular, provides a compelling combination of quantitative performance comparable to triple quadrupoles with the qualitative power of high-resolution mass spectrometry.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics for the analysis of erythromycin, and by extension this compound, on different mass spectrometry platforms. Data has been compiled from various studies to provide a comparative overview.
| Performance Metric | Triple Quadrupole (TQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Qualitative Analysis & Screening | Targeted & Non-targeted Analysis |
| Typical LOQ | 0.25 - 0.5 ng/mL (plasma)[1], 2.0 µg/kg (tissue)[2] | < 3 ng/L (water)[3] | Comparable to TQ MS[4] |
| Linearity (r²) | > 0.99[1] | > 0.99 | > 0.99 |
| Mass Resolution | Low | High | Very High[4] |
| Mass Accuracy | Low | High | Very High[5] |
| Selectivity | High (in MRM mode)[5] | High[3] | Very High[4] |
| Matrix Effects | Can be significant, requires careful method development | High resolution helps mitigate some matrix interferences[3] | High resolution significantly reduces matrix interferences[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of erythromycin, which are directly applicable to this compound.
Sample Preparation: QuEChERS Method for Tissue Samples
A popular and effective method for extracting analytes from complex matrices like animal tissues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization : Homogenize 1 g of tissue sample with 5 mL of water.
-
Extraction : Add 10 mL of acetonitrile, vortex for 1 minute.
-
Salting Out : Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate), vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup : Take a 1 mL aliquot of the supernatant and add it to a microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds and centrifuge at 12000 rpm for 5 minutes.
-
Final Extract : The supernatant is ready for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is critical for resolving the analyte from matrix components.
-
Column : A C18 reversed-phase column is commonly used, for instance, a Waters ACQUITY UPLC BEH C₁₈ (50 mm × 2.1 mm, 1.7 µm)[2].
-
Mobile Phase : A gradient elution is typically employed with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile[2].
-
-
Flow Rate : A typical flow rate is 0.3 - 0.4 mL/min.
-
Column Temperature : Maintained at around 40 °C[2].
Mass Spectrometry Parameters
The mass spectrometer settings are optimized for the specific analyte and instrument.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is standard for erythromycin analysis[2].
-
Precursor and Product Ions : For this compound, the precursor ion ([M+H]⁺) would be m/z 740.5. The product ions would be selected based on fragmentation studies, similar to those for erythromycin (e.g., m/z 158.2, 576.4)[2].
-
Triple Quadrupole (MRM Mode) : The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, this compound. This provides high sensitivity and selectivity[5].
-
Q-TOF and Orbitrap (Full Scan or Targeted MS/MS) : These instruments can be operated in full scan mode to acquire high-resolution mass spectra of all ions, allowing for retrospective data analysis. For quantification, a targeted MS/MS approach can be used where the high-resolution product ion spectra of the selected precursor ion are acquired[4][5].
Visualizing the Workflow and Logic
To better illustrate the processes involved in the analysis and the rationale for instrument selection, the following diagrams are provided.
References
- 1. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of non-steroidal antiinflammatory drugs in surface water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Analysis of Erythromycin, Azithromycin, and Clarithromycin Utilizing Labeled Standards
In the landscape of macrolide antibiotics, Erythromycin, Azithromycin, and Clarithromycin stand out for their widespread clinical use in treating bacterial infections. While sharing a common mechanism of action, their distinct structural modifications lead to significant differences in their physicochemical properties, pharmacokinetic profiles, and clinical efficacy. This guide provides a comprehensive comparative analysis of these three prominent macrolides, supported by experimental data and detailed methodologies for their quantification using labeled standards, aimed at researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Properties: A Tabular Comparison
The structural differences between Erythromycin, a naturally occurring macrolide, and its semi-synthetic derivatives, Azithromycin and Clarithromycin, fundamentally influence their behavior in biological systems. Azithromycin, a 15-membered azalide, and Clarithromycin, a 14-membered macrolide with a methoxy group at the C-6 position, exhibit enhanced acid stability and improved pharmacokinetic parameters compared to the parent compound, Erythromycin.[1][2]
Table 1: Comparative Physicochemical Properties
| Property | Erythromycin | Azithromycin | Clarithromycin |
| Class | 14-membered macrolide | 15-membered macrolide (azalide) | 14-membered macrolide |
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₈H₇₂N₂O₁₂ | C₃₈H₆₉NO₁₃ |
| Molar Mass ( g/mol ) | 733.93 | 748.99 | 747.95 |
| Acid Stability | Unstable | Stable | Stable |
| Plasma Protein Binding | 70-80% | 7-51% (concentration-dependent) | 42-70% |
| Water Solubility | Poorly soluble | Slightly soluble | Practically insoluble |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Erythromycin | Azithromycin | Clarithromycin |
| Oral Bioavailability | 15-45% | ~37% | ~55% |
| Elimination Half-life | 1.5-2 hours | 68 hours | 3-7 hours |
| Metabolism | Hepatic (CYP3A4) | Primarily biliary excretion of unchanged drug | Hepatic (CYP3A4) |
| Peak Serum Concentration (Cmax) after 500mg oral dose | 0.3-1.9 µg/mL | 0.4 µg/mL | 2-3 µg/mL |
| Tissue Penetration | Moderate | Excellent | Good |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin, Azithromycin, and Clarithromycin exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel through which newly synthesized peptides emerge.[3][4] This obstruction prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.
Experimental Protocol: Simultaneous Quantification by LC-MS/MS using Labeled Standards
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Erythromycin, Azithromycin, and Clarithromycin in plasma, utilizing their respective stable isotope-labeled internal standards (e.g., Erythromycin-¹³C,d₃, Azithromycin-d₅, Clarithromycin-d₃).
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of a mixed internal standard solution (containing the labeled standards of each analyte).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the three analytes and their internal standards.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its labeled internal standard should be optimized.
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to its corresponding labeled internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards.
Conclusion
The semi-synthetic macrolides, Azithromycin and Clarithromycin, offer significant advantages over Erythromycin in terms of acid stability and pharmacokinetic properties, leading to improved oral bioavailability and less frequent dosing regimens.[5] The choice between these antibiotics depends on the specific pathogen, site of infection, and patient-specific factors. The presented LC-MS/MS method using labeled internal standards provides a robust and reliable approach for the accurate quantification of these macrolides in biological matrices, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research.
References
- 1. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Erythromycin-d6: A Guide for Laboratory Professionals
Erythromycin-d6, a stable isotope-labeled form of the macrolide antibiotic erythromycin, is a valuable tool in pharmaceutical research and development. While its deuteration does not impart radioactivity, proper disposal is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2] Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][3] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air.[2]
-
Ingestion: Rinse the mouth with water and seek medical attention if feeling unwell.[2]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-tiered regulatory framework. The primary federal oversight in the United States comes from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Many states have their own, often more stringent, regulations.[4]
| Regulatory Body | Key Regulations and Guidelines | Relevance to this compound Disposal |
| EPA (Federal) | Resource Conservation and Recovery Act (RCRA) | Sets national standards for hazardous waste management. Erythromycin is not typically classified as RCRA hazardous waste. |
| State Environmental Agencies | State-specific hazardous and solid waste regulations | May have specific requirements for non-hazardous pharmaceutical waste. Always consult local regulations. |
| Institutional EHS | Facility-specific waste management plans | Your institution's Environmental Health and Safety department will provide specific protocols for chemical waste disposal. |
It is the responsibility of the waste generator to determine if their waste is hazardous.[7] Based on available Safety Data Sheets (SDS), Erythromycin is not classified as a hazardous substance according to GHS criteria. As this compound is a stable, non-radioactive isotope-labeled compound, its disposal protocol aligns with that of the parent compound, Erythromycin.[8] The primary concern is preventing its release into the environment.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound from a research laboratory setting.
1. Waste Characterization and Segregation:
-
Confirm that the this compound waste is not mixed with any RCRA-listed hazardous chemicals.
-
Segregate this compound waste from other laboratory waste streams. Do not mix it with general trash, sharps, or radioactive waste.
2. Containment and Labeling:
-
Place solid this compound waste in a designated, sealed, and properly labeled waste container.
-
For solutions containing this compound, use a sealed, leak-proof container.
-
The label should clearly identify the contents as "this compound Waste" and include the approximate quantity.
3. On-Site Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [9]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The most common and recommended disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility to ensure complete destruction.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, maintaining a high standard of laboratory safety and regulatory compliance. Always consult your institution's specific waste disposal guidelines and the material's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. sandiegocounty.gov [sandiegocounty.gov]
- 8. moravek.com [moravek.com]
- 9. astechireland.ie [astechireland.ie]
Essential Safety and Operational Guide for Handling Erythromycin-d6
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Erythromycin-d6. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While Erythromycin is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is a potent pharmaceutical compound.[1][2][3] Therefore, appropriate precautions should be taken to minimize exposure. The primary routes of exposure are inhalation of dust and skin contact.[4][5]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Impervious gloves (e.g., Nitrile rubber). |
| Eye/Face Protection | Safety Glasses | Safety glasses with side shields or chemical safety goggles.[4][5][6] |
| Skin and Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is required when dusts are generated.[1][4][5] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
Storage:
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.
Accidental Release:
-
Evacuate the area.
-
Wear appropriate PPE as listed above.
-
Avoid inhaling the dust.[1]
-
Sweep up the spilled material and place it into a suitable container for disposal.[4][5]
-
Clean the affected area to avoid generating dust.[1]
First Aid:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[1][3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do.[1][3] |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1][3] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations. For unused medicines not on the FDA's flush list, the following general steps can be taken:[7]
-
Do not flush down the toilet or pour down the drain.
-
Mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[7]
-
Place the mixture in a sealed plastic bag or other sealed container.[7]
-
Dispose of the sealed container in the laboratory's solid waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
